4-Bromo-2-nitrophenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBURLORIWZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657187 | |
| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100032-79-9 | |
| Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key intermediate in various synthetic applications, particularly in the pharmaceutical and dye industries. This document outlines a plausible synthetic route, details expected characterization data, and illustrates the compound's role as a versatile chemical building block.
Core Compound Information
This compound is a substituted phenylhydrazine derivative. The presence of the bromo and nitro groups on the phenyl ring, along with the reactive hydrazine moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
| Property | Value | Reference |
| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 100032-79-9 | [1] |
| Molecular Formula | C₆H₇BrClN₃O₂ | [1] |
| Molecular Weight | 268.49 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | 184-185 °C |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the diazotization of 4-bromo-2-nitroaniline followed by the reduction of the resulting diazonium salt. The following protocol is a detailed experimental procedure adapted from established methods for the synthesis of related phenylhydrazine hydrochlorides.
Step 1: Diazotization of 4-Bromo-2-nitroaniline
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from rising.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution should be kept cold for the next step.
Step 2: Reduction of the Diazonium Salt and Formation of the Hydrochloride Salt
Materials:
-
Diazonium salt solution from Step 1
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Pyrosulfite (Na₂S₂O₅)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure using Stannous Chloride:
-
Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold stannous chloride solution to the cold diazonium salt solution with continuous stirring, while maintaining the temperature below 10 °C.
-
A precipitate of this compound should form. Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazine and hydrochloride moieties. The aromatic region would likely display a complex splitting pattern due to the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum would show signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the bromo, nitro, and hydrazine substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazine and amine hydrochloride, C-H stretching of the aromatic ring, N=O stretching of the nitro group, and C-Br stretching.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the free base (4-Bromo-2-nitrophenylhydrazine) and fragmentation patterns characteristic of the loss of the nitro group, bromine, and other fragments.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Role as a Chemical Intermediate
Caption: Role as a versatile chemical intermediate in various industries.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals, dyes, and other specialty chemicals. While detailed experimental characterization data is not widely published, the synthetic route is well-established based on analogous compounds. This guide provides a solid foundation for researchers and professionals working with this and related phenylhydrazine derivatives. Further research to fully characterize this compound and explore its applications is warranted.
References
An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine hydrochloride
CAS Number: 100032-79-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a substituted phenylhydrazine derivative. Due to its chemical structure, this compound is primarily utilized as a precursor in the synthesis of complex organic molecules, particularly in the formation of indole scaffolds, which are pivotal in medicinal chemistry and drug discovery. This document compiles available data on its chemical and physical properties, safety information, and a detailed, representative experimental protocol for its principal application.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 100032-79-9 | [1] |
| Molecular Formula | C₆H₇BrClN₃O₂ | [1] |
| Molecular Weight | 268.49 g/mol | [1] |
| Melting Point | 184-185 °C | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [4] |
Chemical Reactivity and Applications
The primary application of this compound is as a reactant in the Fischer indole synthesis . This well-established reaction is a cornerstone in organic chemistry for the synthesis of the indole nucleus, a structural motif present in a vast array of natural products and pharmaceuticals.[4][5]
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[4] The presence of both a bromo and a nitro group on the phenyl ring of this compound significantly influences its reactivity. The nitro group, being a strong electron-withdrawing group, can decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) to achieve successful cyclization.[6][7] The bromo and nitro substituents on the resulting indole ring provide valuable handles for further functionalization in the development of novel chemical entities.
While specific involvement in biological signaling pathways has not been documented for this compound itself, its role as a precursor to substituted indoles is of high relevance to drug discovery. Indole derivatives are known to interact with a wide range of biological targets, and their synthesis is a key step in screening for new therapeutic agents.
Safety and Handling
The available safety data for this compound indicates that it should be handled with care in a laboratory setting. The following is a summary of the available safety information.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] |
| Toxicological Data | Oral, inhalation, and dermal toxicity data are largely unavailable. |
Experimental Protocols
Representative Protocol: Fischer Indole Synthesis of a 7-Bromo-5-nitroindole Derivative
This protocol describes the synthesis of a hypothetical 2,3-dimethyl-7-bromo-5-nitroindole from this compound and 2-butanone.
Materials:
-
This compound (1.0 eq)
-
2-Butanone (1.2 eq)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (optional, as a stronger acid catalyst)
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol. To this solution, add 2-butanone (1.2 eq).
-
Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Due to the electron-withdrawing nitro group, a prolonged reaction time (e.g., 4-24 hours) may be necessary.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-5-nitro-2,3-dimethylindole.
Visualizations
Logical Workflow for Drug Discovery Application
The following diagram illustrates the logical progression from this compound to the screening of its derivatives for biological activity.
Experimental Workflow: Fischer Indole Synthesis
This diagram outlines the key steps in the representative experimental protocol for the Fischer indole synthesis using this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the analytical techniques and experimental protocols required to confirm the molecule's identity and structure.
Chemical Identity and Properties
This compound is a substituted aromatic hydrazine salt with the chemical formula C₆H₇BrClN₃O₂.[1][2] Its chemical structure consists of a benzene ring substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a hydrazinium chloride group at the 1-position.
| Identifier | Value | Reference |
| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 100032-79-9 | [1] |
| Molecular Formula | C₆H₇BrClN₃O₂ | [1][2] |
| Molecular Weight | 268.49 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])NN.Cl | [1] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinium group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and hydrazinium substituents.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern on the benzene ring.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic CH | 8.0 - 8.5 | d | ~2-3 | H-3 |
| Aromatic CH | 7.5 - 7.8 | dd | ~8-9, ~2-3 | H-5 |
| Aromatic CH | 7.0 - 7.3 | d | ~8-9 | H-6 |
| Hydrazinium NH₃⁺ | 10.0 - 11.0 | br s | - | -NH₃⁺ |
| Hydrazinium NH | 8.5 - 9.5 | br s | - | -NH-Ar |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C-Br | 115 - 125 | C-4 |
| Aromatic C-NO₂ | 145 - 155 | C-2 |
| Aromatic C-NHNH₃⁺ | 140 - 150 | C-1 |
| Aromatic CH | 110 - 140 | C-3, C-5, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium group, the N-O bonds of the nitro group, and the C-Br bond.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 3400 | Strong, Broad |
| N-H Bend (NH₃⁺) | 1500 - 1650 | Medium |
| N=O Asymmetric Stretch | 1500 - 1550 | Strong |
| N=O Symmetric Stretch | 1335 - 1385 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-nitrophenylhydrazine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data:
| m/z | Relative Abundance | Assignment |
| 231/233 | ~1:1 | [M]⁺ (C₆H₆⁷⁹/⁸¹BrN₃O₂) |
| 185/187 | Variable | [M - NO₂]⁺ |
| 152 | Variable | [M - Br]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for the reliable synthesis and characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the diazotization of 4-bromo-2-nitroaniline followed by reduction of the resulting diazonium salt.[3]
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 4-bromo-2-nitroaniline in concentrated hydrochloric acid with cooling in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the mixture while maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid, also cooled in an ice bath.
-
Slowly add the stannous chloride solution to the diazonium salt solution.
-
Stir the reaction mixture at low temperature for several hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
NMR Spectroscopy Protocol
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry Protocol
Instrumentation:
-
A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation:
-
For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
For EI, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The structural elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. By carefully performing and interpreting the data from NMR, IR, and Mass Spectrometry, researchers can unequivocally confirm the identity and structure of this important chemical intermediate. This guide provides the foundational knowledge and protocols necessary for scientists and professionals to confidently handle and characterize this compound in their research and development endeavors.
References
An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a key chemical intermediate. The document details its physicochemical properties, a representative synthesis protocol, and its potential applications in the fields of chemical research and pharmaceutical development.
Core Properties
This compound is a substituted phenylhydrazine derivative. Such compounds are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic systems which are prevalent in many biologically active molecules.
The fundamental quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrClN₃O₂ | [1][2] |
| Molecular Weight | 268.49 g/mol | [1] |
| IUPAC Name | (4-bromo-2-nitrophenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 100032-79-9 | [1][2] |
| Melting Point | 184-185 °C | [3] |
| Parent Compound | 4-Bromo-2-nitrophenylhydrazine | [1][4] |
Synthesis Protocol
The synthesis of this compound typically involves a two-step process: the diazotization of a substituted aniline followed by a reduction of the resulting diazonium salt. The following is a representative experimental protocol adapted from established methods for analogous compounds.[5][6][7][8][9]
-
4-Bromo-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized Water
-
Ice
Step 1: Diazotization of 4-Bromo-2-nitroaniline
-
In a reaction vessel, dissolve 4-Bromo-2-nitroaniline in concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture in the ice bath for approximately 1 hour to ensure the complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of the reducing agent. For instance, dissolve stannous chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the pre-cooled reducing agent solution to the diazonium salt solution from the previous step. The reaction is exothermic and the temperature should be carefully controlled.
-
Continue stirring the reaction mixture at a low temperature (e.g., 0 °C) for about 2 hours.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with ice-cold water until the filtrate becomes neutral.
-
Dry the final product under vacuum overnight.
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: A flowchart illustrating the synthesis of this compound.
Applications in Research and Development
As a chemical intermediate, this compound is a valuable precursor in the synthesis of more complex molecules.[10] Its utility is primarily in the field of organic synthesis, with significant potential in drug discovery and materials science.
-
Heterocyclic Synthesis: Phenylhydrazines are classical reagents for the synthesis of indole-containing compounds via the Fischer indole synthesis.[8] Indole scaffolds are central to many pharmacologically active compounds.
-
Pharmaceutical Intermediates: This compound serves as a building block for creating novel pharmaceutical intermediates. The bromo and nitro functional groups offer sites for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.[10][11]
-
Analytical Reagents: Hydrazine derivatives are often used to derivatize carbonyl compounds (aldehydes and ketones) for their detection and characterization.
Safety and Handling
A safety data sheet should be consulted before handling this compound.[3] As with most laboratory chemicals, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
In case of exposure, first aid measures should be taken immediately.[3] If inhaled, the individual should be moved to fresh air. For skin contact, contaminated clothing should be removed, and the affected area washed thoroughly. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, the mouth should be rinsed with water. Medical attention should be sought if symptoms persist.[3]
References
- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-nitrophenylhydrazine | C6H6BrN3O2 | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 9. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. guiding-bio.com [guiding-bio.com]
Purity and Stability of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known information regarding the purity, stability, and handling of 4-Bromo-2-nitrophenylhydrazine hydrochloride (CAS No: 100032-79-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs, such as 4-bromophenylhydrazine hydrochloride, to provide a broader context for its properties and handling.
Physicochemical Properties
Detailed experimental data for this compound is not extensively documented in publicly available literature. The table below presents its computed properties alongside experimentally determined data for the related compound, 4-bromophenylhydrazine hydrochloride, to offer a comparative reference.
| Property | This compound | 4-Bromophenylhydrazine hydrochloride (for comparison) |
| CAS Number | 100032-79-9[1][2][3] | 622-88-8[4] |
| Molecular Formula | C₆H₇BrClN₃O₂[1] | C₆H₈BrClN₂[4] |
| Molecular Weight | 268.49 g/mol [1] | 223.50 g/mol |
| Appearance | Not specified in available literature. | White to light yellow to light red powder or crystals. |
| Melting Point | Not specified in available literature. | 215-240°C[4] or 230°C (decomposition) |
| Solubility | Not specified in available literature. | Soluble in water.[5] |
Purity and Impurity Profile
While specific batch-to-batch purity data for this compound is not widely published, high purity is generally achievable for this class of chemical intermediates. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds. For comparison, purities of 98% to over 99% have been reported for the closely related 4-bromophenylhydrazine hydrochloride.
| Compound | Purity Specification | Analytical Method | Source |
| 4-Bromophenylhydrazine hydrochloride | 98% | HPLC | AKSci[4] |
| 4-Bromophenylhydrazine hydrochloride | >98.0% | HPLC | TCI |
| 4-Bromophenylhydrazine hydrochloride | ≥99% | HPLC | Patent CN103387515A[6] |
Potential impurities in this compound could include residual starting materials, such as 4-bromo-2-nitroaniline, by-products from the synthetic reduction step, or various degradation products formed during storage.
Stability and Recommended Storage
Phenylhydrazine and its derivatives are generally known to be sensitive to environmental factors. The hydrochloride salts, such as this compound, are typically more stable than their free base counterparts.
Key Stability Considerations:
-
Light and Air Sensitivity: Phenylhydrazines can degrade upon exposure to light and air, often resulting in a color change to yellow or reddish-brown.[7][8]
-
Thermal Stability: It is advisable to avoid excessive heat during storage.[5] A study on phenylhydrazine indicated that decomposition is accelerated at higher temperatures.[9]
Recommended Storage and Handling:
-
Containers: Store in a tightly sealed container to prevent exposure to air and moisture.[5][10][11]
-
Atmosphere: For prolonged storage, it is recommended to keep the compound under an inert gas atmosphere.
-
Environment: The storage area should be cool, dry, and well-ventilated.[5][10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[5] Additionally, some metals may catalyze the decomposition of phenylhydrazines.[9]
Experimental Protocols
General Protocol for Purity Analysis by HPLC:
The following is a representative, non-validated HPLC method for the analysis of phenylhydrazine derivatives. This protocol should be optimized and validated for the specific compound of interest.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water. A small amount of acid, such as 0.1% trifluoroacetic acid, can be added to both solvents to improve peak symmetry.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is generally calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Synthesis and Related Pathways
The synthesis of substituted phenylhydrazine hydrochlorides, including this compound, typically proceeds via a two-step chemical transformation. The process begins with the diazotization of a corresponding substituted aniline, followed by the reduction of the intermediate diazonium salt.
Caption: A generalized synthetic pathway for producing substituted phenylhydrazine hydrochlorides.
References
- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100032-79-9 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and storage requirements for 4-Bromo-2-nitrophenylhydrazine hydrochloride (CAS No: 100032-79-9). The following sections detail the known hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is classified as follows:
-
Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 - May cause respiratory irritation.[1]
GHS Hazard Pictogram:
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrClN₃O₂ | [1][3] |
| Molecular Weight | 268.49 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | 184-185°C | [3] |
| Solubility | No data available | |
| Boiling Point | No data available | [4] |
| Flash Point | No data available | [4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards). | [4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear impervious clothing to prevent skin contact. | [2][4][5] |
| Respiratory Protection | If dust is generated or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended. For higher exposures, a full-face respirator may be necessary. | [5] |
General Hygiene Practices
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and to prevent accidents.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[2][4][5] Keep the container tightly closed.[2][4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
-
Storage Temperature: Store in a cool place, with some suppliers recommending refrigeration ("Keep Cold").[3]
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be performed in a designated area, preferably a chemical fume hood.
-
Dispensing: To prevent dust formation, carefully weigh and dispense the solid compound.[5] Use non-sparking tools.[5]
-
Solution Preparation: When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed.[2][4][5] Decontaminate the work area and any equipment used.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2]
Spill Response Protocol
-
Evacuation: Evacuate non-essential personnel from the spill area.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spread of the spill. Avoid allowing the chemical to enter drains.[2][5]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. | [4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2][4][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Toxicological and Ecological Information
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Toxicity to fish | No data available | [5] |
| Toxicity to daphnia and other aquatic invertebrates | No data available | [5] |
| Toxicity to algae | No data available | [5] |
There is currently no data available on the persistence, degradability, and bioaccumulative potential of this compound.[5] It is advised to prevent its release into the environment.[2][5]
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[2]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[5]
-
Do not allow the product to enter drains or waterways.[2][5]
Diagrams
Caption: Workflow for safe handling of this compound.
References
- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 100032-79-9 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Hydrazine Group in 4-Bromo-2-nitrophenylhydrazine Hydrochloride: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry. The presence of a nucleophilic hydrazine moiety, influenced by the electronic effects of the bromo and nitro substituents on the phenyl ring, imparts a versatile reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the hydrazine group in this compound, focusing on its application in the synthesis of various heterocyclic compounds. This document details key reactions, experimental protocols, and quantitative data to serve as a valuable resource for professionals in research and drug development.
The electron-withdrawing nature of the nitro group at the ortho position and the bromo group at the para position significantly modulates the nucleophilicity of the hydrazine group. These substituents decrease the electron density on the hydrazine nitrogens, making it a less potent nucleophile compared to unsubstituted phenylhydrazine. However, it is still sufficiently reactive to participate in a variety of important chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. For most reactions, the free base is generated in situ by the addition of a base.
Core Reactivity of the Hydrazine Group
The reactivity of the hydrazine group in 4-bromo-2-nitrophenylhydrazine is primarily centered around its nucleophilic character. The terminal nitrogen atom (-NH2) is the main site of nucleophilic attack. The key reactions involving this group are the formation of hydrazones and subsequent cyclization reactions to yield stable heterocyclic systems.
Hydrazone Formation: Condensation with Carbonyl Compounds
A fundamental reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction is as follows:
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-nitrophenylhydrazine Hydrochloride as a Derivatizing Agent for Carbonyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrophenylhydrazine hydrochloride is a derivatizing agent used for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. Similar to the well-known 2,4-dinitrophenylhydrazine (DNPH), it reacts with the carbonyl group to form a stable, colored hydrazone derivative. This derivatization is crucial for several analytical applications, particularly in chromatography, as it enhances the detectability of carbonyl compounds that may otherwise lack a strong chromophore for UV-Vis detection.
The presence of the bromo and nitro groups on the phenyl ring of the hydrazine creates a highly conjugated system in the resulting hydrazone, which typically absorbs light in the UV-visible range, facilitating sensitive spectrophotometric or chromatographic detection. This method is applicable in various fields, including pharmaceutical analysis for impurity profiling, environmental monitoring of volatile organic compounds (VOCs), and in drug development for the characterization of metabolites.
Principle of Derivatization
The reaction between 4-Bromo-2-nitrophenylhydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, also known as a condensation reaction. The reaction is typically acid-catalyzed. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, forming a stable 4-bromo-2-nitrophenylhydrazone.
Quantitative Data
The following tables summarize the expected spectroscopic data for 4-bromo-2-nitrophenylhydrazone derivatives of common carbonyl compounds. The exact values should be determined experimentally using the protocols provided below, but these tables provide an illustrative guide based on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇BrClN₃O₂[1] |
| Molecular Weight | 268.49 g/mol [1] |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in acidic aqueous solutions, methanol, and acetonitrile |
Table 2: Expected Spectroscopic Data for 4-Bromo-2-nitrophenylhydrazone Derivatives
| Carbonyl Compound | Derivative Molecular Formula | Derivative Molecular Weight ( g/mol ) | Expected λmax (nm) in Acetonitrile/Methanol |
| Formaldehyde | C₇H₆BrN₃O₂ | 256.05 | ~350-370 |
| Acetaldehyde | C₈H₈BrN₃O₂ | 270.08 | ~355-375 |
| Acetone | C₉H₁₀BrN₃O₂ | 284.10 | ~360-380 |
| Benzaldehyde | C₁₃H₁₀BrN₃O₂ | 332.15 | ~370-390 |
Note: λmax values are estimates and can vary with the solvent and the specific stereoisomer formed.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-Bromo-2-nitrophenylhydrazone Derivatives in CDCl₃
| Proton | Formaldehyde Derivative | Acetaldehyde Derivative | Acetone Derivative | Benzaldehyde Derivative |
| -NH- | ~11.0 | ~10.9 | ~10.8 | ~11.2 |
| Aromatic-H | 7.5 - 8.5 (m) | 7.5 - 8.5 (m) | 7.5 - 8.5 (m) | 7.3 - 8.6 (m) |
| -CH=N- | ~7.5 (s) | ~7.6 (q) | - | ~8.0 (s) |
| -CH₃ | - | ~2.1 (d) | ~2.0 (s), ~2.2 (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, q = quartet, d = doublet.
Experimental Protocols
Protocol 1: Preparation of Derivatizing Reagent
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Procedure:
-
Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Carefully add 0.5 mL of concentrated sulfuric acid or 1 mL of concentrated hydrochloric acid to the solution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with acetonitrile.
-
Store the reagent in an amber glass bottle at 4°C. It is recommended to prepare this solution fresh weekly.
Protocol 2: Derivatization of Carbonyl Standards
Materials:
-
Derivatizing reagent (from Protocol 1)
-
Stock solutions of carbonyl standards (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde) in acetonitrile (1 mg/mL)
-
Autosampler vials (2 mL) with PTFE-lined septa
-
Heating block or water bath
Procedure:
-
Pipette 100 µL of a carbonyl standard stock solution into an autosampler vial.
-
Add 500 µL of the derivatizing reagent to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for HPLC analysis. For quantitative analysis, dilute the sample with an appropriate mobile phase to bring the concentration within the calibration range.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 360 nm (or the experimentally determined λmax for the specific derivative) |
Analysis:
-
Prepare a calibration curve by derivatizing a series of known concentrations of the carbonyl standards.
-
Inject the derivatized standards and the sample(s) onto the HPLC system.
-
Identify the peaks of the 4-bromo-2-nitrophenylhydrazone derivatives based on their retention times compared to the standards.
-
Quantify the amount of each carbonyl compound in the sample by comparing the peak area to the calibration curve.
Visualizations
References
Application Note: HPLC Analysis of Aldehydes and Ketones using 4-Bromo-2-nitrophenylhydrazine hydrochloride
Abstract
This application note details a robust and sensitive method for the quantification of aldehydes and ketones in various sample matrices. The methodology is centered around the pre-column derivatization of carbonyl compounds with 4-Bromo-2-nitrophenylhydrazine hydrochloride. This reagent reacts with aldehydes and ketones to form stable, chromophoric hydrazones, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers excellent linearity, precision, and accuracy for the determination of a wide range of carbonyl compounds, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. While the use of 2,4-dinitrophenylhydrazine (DNPH) is more extensively documented, the principles and procedures outlined herein are adapted for this compound, a reagent with similar chemical properties.[1][2][3][4][5]
Introduction
Aldehydes and ketones are a significant class of organic compounds that are of great interest in various scientific and industrial fields, including pharmaceutical development, environmental analysis, and food chemistry.[6] Due to their potential toxicity and role as intermediates in chemical reactions, their accurate and sensitive quantification is crucial. Direct HPLC analysis of many aldehydes and ketones is often challenging due to their volatility, low UV absorbance, and poor chromatographic retention.
To overcome these limitations, a common strategy is to derivatize the carbonyl group with a suitable reagent to form a more stable and easily detectable product.[3] Phenylhydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), are widely employed for this purpose.[3][4][5][7][8][9] This application note focuses on the use of this compound as a derivatizing agent. This reagent reacts with aldehydes and ketones in an acidic medium to yield the corresponding 4-bromo-2-nitrophenylhydrazones, which are highly chromophoric and can be sensitively detected by UV spectrophotometry.[4]
The resulting derivatives exhibit excellent chromatographic properties on reversed-phase HPLC columns, allowing for their separation and quantification with high resolution and sensitivity. This method is applicable to a diverse range of sample types and provides a reliable analytical solution for carbonyl compound analysis.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of aldehydes and ketones.
Derivatization Reaction
Caption: Derivatization of a carbonyl compound with 4-Bromo-2-nitrophenylhydrazine.
Experimental Protocols
1. Preparation of Reagents
-
Derivatization Reagent (0.1% this compound in Acetonitrile): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.
-
Acid Catalyst (1 M Hydrochloric Acid): Prepare by diluting concentrated hydrochloric acid with deionized water.
-
Mobile Phase A (Water): Use HPLC-grade water.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target aldehydes and ketones by dissolving the pure compounds in acetonitrile. Store these solutions at 4°C.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to the desired concentrations.
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is provided below:
-
To 1 mL of the sample in a glass vial, add 1 mL of the derivatization reagent.
-
Add 100 µL of 1 M hydrochloric acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Allow the mixture to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
The following HPLC conditions are recommended for the separation of the 4-bromo-2-nitrophenylhydrazone derivatives. Optimization may be required depending on the specific analytes and matrix.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 365 nm |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method for a selection of common aldehydes and ketones. These values are based on typical performance characteristics of similar derivatization methods and should be validated experimentally.
| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Formaldehyde | 3.5 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |
| Acetaldehyde | 4.8 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |
| Acetone | 5.2 | 0.2 - 20 | >0.998 | 0.06 | 0.2 |
| Propionaldehyde | 6.1 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |
| Butyraldehyde | 7.9 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |
| Benzaldehyde | 9.5 | 0.2 - 20 | >0.998 | 0.06 | 0.2 |
| Hexanal | 11.2 | 0.1 - 10 | >0.999 | 0.03 | 0.1 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. Linearity, LOD (Limit of Detection), and LOQ (Limit of Quantification) are estimated values.
Discussion
The use of this compound for the derivatization of aldehydes and ketones offers several advantages. The reaction is straightforward and results in the formation of stable derivatives with strong UV absorbance, leading to high sensitivity. The chromatographic method provides good separation for a range of carbonyl compounds.
It is important to note that, similar to DNPH, 4-Bromo-2-nitrophenylhydrazine can form E/Z isomers of the resulting hydrazones, which may lead to peak splitting or broadening.[5] The chromatographic conditions provided are intended to co-elute or provide baseline separation of these isomers. For highly accurate quantitative work, it is recommended to sum the peak areas of any observed isomers.
The method's performance should be thoroughly validated for the specific application, including an assessment of linearity, accuracy, precision, and specificity. Matrix effects should also be evaluated, especially for complex sample types.
Conclusion
The HPLC method utilizing this compound for pre-column derivatization is a powerful technique for the sensitive and reliable quantification of aldehydes and ketones. The detailed protocols and performance data presented in this application note provide a solid foundation for researchers and analysts to implement this method in their laboratories for a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auroraprosci.com [auroraprosci.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iomcworld.com [iomcworld.com]
Application Notes and Protocols for the Synthesis of Pyrazoles using 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] The versatile synthesis of the pyrazole nucleus, most commonly through the Knorr pyrazole synthesis involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, allows for the introduction of a wide array of substituents, enabling the fine-tuning of their biological and physicochemical properties.[5]
This application note provides a detailed protocol for the synthesis of 1-(4-bromo-2-nitrophenyl)-substituted pyrazoles, valuable intermediates in the development of novel therapeutic agents. The presence of the bromo and nitro functionalities on the phenyl ring offers opportunities for further chemical modifications, making these compounds versatile building blocks for creating libraries of potential drug candidates.
Principle of the Reaction
The synthesis proceeds via a classic acid-catalyzed cyclocondensation reaction between 4-Bromo-2-nitrophenylhydrazine hydrochloride and a 1,3-dicarbonyl compound. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of glacial acetic acid as both a solvent and a catalyst facilitates the reaction.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Acetylacetone (2,4-pentanedione), Ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Fume hood
General Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: To the flask, add the 1,3-dicarbonyl compound (1.1 eq.) and glacial acetic acid as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazoles using this compound with different 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| Acetylacetone (2,4-pentanedione) | 1-(4-Bromo-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 3 | 85-95 |
| Ethyl Acetoacetate | 1-(4-Bromo-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 4 | 80-90 |
| Dibenzoylmethane | 1-(4-Bromo-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole | 4 | 75-85 |
Note: Yields are based on generalized procedures for similar reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow Diagram
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of steroids with 4-Bromo-2-nitrophenylhydrazine hydrochloride for LC-MS
Application Note and Protocol
Topic: Derivatization of Steroids with 4-Bromo-2-nitrophenylhydrazine hydrochloride for LC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific validated protocols or application notes for the derivatization of steroids using this compound for LC-MS analysis. The following application note and protocol are representative and constructed based on the well-established reactivity of hydrazine reagents with carbonyl groups present in steroids, adapted from methodologies for similar derivatizing agents such as 2,4-dinitrophenylhydrazine (DNPH). This protocol should be considered a starting point for method development and will require optimization and validation for specific applications.
Introduction
The quantitative analysis of steroids in biological matrices is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for steroid analysis due to its high selectivity and sensitivity. However, many steroids exhibit poor ionization efficiency in common LC-MS ion sources, leading to challenges in achieving the required low detection limits.
Chemical derivatization is a powerful strategy to enhance the ionization efficiency and improve the chromatographic properties of target analytes.[1] Hydrazine-based reagents, which react with the ketone and aldehyde functional groups present in most steroids, are particularly effective. The introduction of a derivatizing agent containing a readily ionizable moiety can significantly increase the signal response in mass spectrometry.
This application note describes a representative method for the derivatization of steroids with this compound (4-BNPH), a reagent that introduces a nitrophenyl group, which is expected to enhance ionization in negative ion mode electrospray ionization (ESI) and a bromine atom for a characteristic isotopic pattern. This protocol provides a comprehensive workflow from sample preparation to LC-MS analysis, intended as a guide for researchers to develop and validate their own specific methods.
Principle of the Method
The derivatization reaction involves the condensation of the hydrazine group of 4-Bromo-2-nitrophenylhydrazine with the carbonyl group (ketone or aldehyde) of a steroid molecule to form a stable hydrazone. This reaction is typically acid-catalyzed. The resulting steroid-4-BNPH derivative has a significantly different chemical structure, which is designed to improve its analytical characteristics for LC-MS.
Reaction Scheme:
Caption: Derivatization of a steroid with 4-Bromo-2-nitrophenylhydrazine.
Experimental Protocols
Materials and Reagents
-
Steroid standards (e.g., Cortisol, Testosterone, Progesterone)
-
This compound (4-BNPH)
-
Internal Standards (IS) (e.g., stable isotope-labeled steroids)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Solutions
-
Steroid Stock Solutions (1 mg/mL): Dissolve 10 mg of each steroid standard in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a solution of the appropriate stable isotope-labeled internal standards in methanol.
-
Derivatization Reagent Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. This solution should be prepared fresh.
-
Catalyst Solution (0.1 M HCl in Methanol): Add 83 µL of concentrated HCl to 10 mL of methanol.
Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 10 µL of the internal standard spiking solution and 300 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol:water (50:50, v/v).
Derivatization Protocol
-
To the reconstituted sample extract (or 100 µL of a working standard solution), add 50 µL of the 4-BNPH derivatization reagent solution.
-
Add 10 µL of the catalyst solution (0.1 M HCl in methanol).
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS analysis.
LC-MS/MS Parameters (Representative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 20% B
-
9.1-12 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: -3.0 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for each derivatized steroid need to be determined by infusing the individual derivatized standards.
Data Presentation
The following tables are templates for presenting quantitative data upon method validation.
Table 1: Linearity and Sensitivity of the Method for Derivatized Steroids
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Cortisol-4-BNPH | e.g., 0.1 - 100 | >0.99 | e.g., 0.03 | e.g., 0.1 |
| Testosterone-4-BNPH | e.g., 0.05 - 50 | >0.99 | e.g., 0.015 | e.g., 0.05 |
| Progesterone-4-BNPH | e.g., 0.1 - 100 | >0.99 | e.g., 0.03 | e.g., 0.1 |
| Other Steroids... |
Table 2: Accuracy and Precision of the Method
| Analyte | Spiked Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Cortisol-4-BNPH | Low QC (e.g., 0.3) | e.g., 95-105 | <15 | <15 |
| Mid QC (e.g., 10) | e.g., 98-102 | <10 | <10 | |
| High QC (e.g., 80) | e.g., 97-103 | <10 | <10 | |
| Testosterone-4-BNPH | Low QC (e.g., 0.15) | e.g., 93-107 | <15 | <15 |
| Mid QC (e.g., 5) | e.g., 99-101 | <10 | <10 | |
| High QC (e.g., 40) | e.g., 96-104 | <10 | <10 | |
| Other Steroids... |
Visualizations
Experimental Workflow
Caption: Workflow for steroid analysis with 4-BNPH derivatization.
Logical Flow for Method Development
References
Synthesis of 4-Bromo-2-nitrophenylhydrazones from Aldehydes: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 4-Bromo-2-nitrophenylhydrazones through the condensation reaction of 4-bromo-2-nitrophenylhydrazine with various aldehydes. Hydrazones are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the bromo and nitro functional groups on the phenylhydrazine moiety makes these derivatives particularly interesting for further chemical modifications and for studying structure-activity relationships (SAR). This application note includes a general overview, detailed experimental protocols for both solution-phase and solvent-free synthesis, a comprehensive table of quantitative data for a series of synthesized hydrazones, and a workflow diagram for clarity.
Introduction
Hydrazones are characterized by the structure R₁R₂C=NNH₂, formed by the reaction of an aldehyde or ketone with a hydrazine derivative. This reaction is a classic example of a condensation or addition-elimination reaction. The resulting carbon-nitrogen double bond (imine) is a key feature that contributes to the diverse biological activities of these compounds. The 4-bromo-2-nitrophenyl scaffold is of particular interest in medicinal chemistry. The nitro group can act as a bio-reductive activation site, while the bromine atom offers a handle for various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Applications in Drug Development
4-Bromo-2-nitrophenylhydrazones serve as valuable intermediates and final compounds in drug discovery and development for several reasons:
-
Antimicrobial Agents: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal activity.
-
Anticancer Agents: Many hydrazone derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The structural features of these compounds make them potential candidates for enzyme inhibition, a key strategy in treating many diseases.
-
Scaffolds for Library Synthesis: The reactivity of the bromo and nitro groups allows for the creation of large and diverse libraries of compounds for high-throughput screening.
Experimental Protocols
The synthesis of 4-Bromo-2-nitrophenylhydrazones can be achieved through several methods. Below are detailed protocols for a standard solution-phase synthesis and an environmentally friendly solvent-free method.
Protocol 1: Solution-Phase Synthesis
This method is a conventional and widely used approach for the synthesis of hydrazones.
Materials:
-
4-Bromo-2-nitrophenylhydrazine
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired aldehyde in a minimal amount of ethanol.
-
Addition of Hydrazine: To this solution, add a solution of 1.0 equivalent of 4-bromo-2-nitrophenylhydrazine in ethanol.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently reflux for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction (as indicated by the formation of a precipitate or TLC analysis), cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can often be precipitated by adding cold water to the reaction mixture.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 4-Bromo-2-nitrophenylhydrazone.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Solvent-Free Synthesis (Mechanochemistry)
This method offers a green and efficient alternative to traditional solution-phase synthesis, often resulting in shorter reaction times and higher yields.
Materials:
-
4-Bromo-2-nitrophenylhydrazine
-
Substituted aldehyde
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Mixing of Reactants: In a clean and dry mortar, place equimolar amounts of 4-bromo-2-nitrophenylhydrazine and the desired aldehyde.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction is often indicated by a change in color and the formation of a solid product.
-
Work-up: After grinding, the resulting solid product is typically of high purity. If necessary, the product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde.
-
Drying: Dry the product in the air or in a desiccator.
Quantitative Data
The following table summarizes the quantitative data for a series of 4-Bromo-2-nitrophenylhydrazones synthesized from various aldehydes.
| Aldehyde | Product Name | Yield (%) | Melting Point (°C) |
| Benzaldehyde | (E)-1-(benzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 92 | 185-187 |
| 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 95 | 210-212 |
| 4-Methoxybenzaldehyde | (E)-1-(4-methoxybenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 93 | 198-200 |
| 4-Nitrobenzaldehyde | (E)-1-(4-nitrobenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 96 | 235-237 |
| 2-Hydroxybenzaldehyde | (E)-1-(2-hydroxybenzylidene)-2-(4-bromo-2-nitrophenyl)hydrazine | 90 | 205-207 |
| Furan-2-carbaldehyde | (E)-1-(furan-2-ylmethylene)-2-(4-bromo-2-nitrophenyl)hydrazine | 88 | 178-180 |
Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and purity of the starting materials.
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of 4-Bromo-2-nitrophenylhydrazones.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization.
Application Notes and Protocols for Condensation Reactions with 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the condensation reaction of 4-Bromo-2-nitrophenylhydrazine hydrochloride with various carbonyl compounds to synthesize biologically active hydrazone derivatives. The resulting 4-Bromo-2-nitrophenylhydrazones are a class of compounds with significant potential in drug discovery, exhibiting a range of activities including antimicrobial and anticancer effects.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are readily synthesized through a condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). This reaction is a cornerstone of medicinal chemistry for the generation of diverse molecular libraries. The incorporation of a 4-bromo-2-nitrophenyl moiety into the hydrazone structure is of particular interest as the bromine atom can serve as a handle for further synthetic modifications, and the nitro group can influence the electronic properties and biological activity of the molecule. The resulting hydrazones have been shown to exhibit promising antimicrobial and anticancer properties, making them valuable scaffolds for the development of new therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data for the condensation reaction of this compound with various carbonyl compounds, based on typical laboratory-scale syntheses.
| Entry | Carbonyl Compound | Molar Ratio (Hydrazine:Carbonyl) | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 4 | 78 (Reflux) | 85 |
| 2 | 4-Chlorobenzaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 5 | 78 (Reflux) | 88 |
| 3 | Acetophenone | 1:1.1 | Methanol | Sulfuric Acid (catalytic) | 6 | 65 (Reflux) | 82 |
| 4 | Cyclohexanone | 1:1.1 | Ethanol | Glacial Acetic Acid | 4 | 78 (Reflux) | 79 |
| 5 | Indole-3-carboxaldehyde | 1:1 | Ethanol | Glacial Acetic Acid | 6 | 78 (Reflux) | 92 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4-Bromo-2-nitrophenylhydrazones.
Protocol 1: General Procedure for the Condensation Reaction with Aldehydes and Ketones
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (or concentrated Sulfuric Acid)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Hydrazine: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol (approximately 10-15 mL per gram of hydrazine).
-
Addition of Carbonyl Compound: To the stirred solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents).
-
Addition of Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol or water to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized hydrazone can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-Bromo-2-nitrophenylhydrazones.
Caption: General workflow for the synthesis of 4-Bromo-2-nitrophenylhydrazones.
Potential Biological Signaling Pathways
The synthesized 4-Bromo-2-nitrophenylhydrazones have been reported to exhibit antimicrobial and anticancer activities. The following diagrams illustrate the putative mechanisms of action.
1. Antimicrobial Activity: Inhibition of DNA Gyrase
Many hydrazone derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.
Caption: Inhibition of bacterial DNA gyrase by 4-Bromo-2-nitrophenylhydrazone.
2. Anticancer Activity: Induction of Apoptosis via the Mitochondrial Pathway
Certain hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins in the mitochondrial pathway.[1]
Caption: Induction of apoptosis by 4-Bromo-2-nitrophenylhydrazone via the mitochondrial pathway.[1]
References
Catalytic Chemistry of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: Applications and Protocols for Pharmaceutical Research
Introduction
4-Bromo-2-nitrophenylhydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a hydrazine moiety for heterocycle formation, a nitro group amenable to reduction, and a bromine atom for cross-coupling reactions, makes it a valuable building block in the synthesis of a wide array of complex molecules, including pharmaceutical agents and molecular probes. This document provides detailed application notes and experimental protocols for key catalytic reactions involving this compound, with a focus on methodologies relevant to drug discovery and development.
Application I: Selective Catalytic Reduction of the Nitro Group
The selective reduction of the nitro group in 4-Bromo-2-nitrophenylhydrazine to yield 4-bromo-2-aminophenylhydrazine is a critical transformation. This resulting ortho-amino-hydrazine is a precursor for the synthesis of various heterocyclic systems, such as benzodiazepines and other fused heterocycles. The primary challenge is to achieve high chemoselectivity, reducing the nitro group while preserving the labile carbon-bromine bond and the hydrazine functionality.
Catalytic Systems Overview
Several catalytic systems are effective for the chemoselective reduction of nitroarenes bearing halogen substituents. The choice of catalyst and reaction conditions is crucial to prevent hydrodebromination.
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| 10% Pd/C | Hydrazine monohydrate | Methanol / Ethanol | Room Temperature | 85-95 | Mild conditions, high yield.[1] |
| Raney Nickel | H₂ gas | Ethanol / Methanol | Room Temperature | 80-95 | Less prone to dehalogenation than Pd/C.[1] |
| SnCl₂·2H₂O | - | Ethanol | 70-80 | 85-95 | Excellent for substrates with other reducible groups.[2] |
| NaBH₄ / Ni(OAc)₂·4H₂O | NaBH₄ | CH₃CN / H₂O | Room Temperature | High | Rapid reaction at room temperature.[3] |
Experimental Protocols
Protocol 1: Transfer Hydrogenation using Pd/C and Hydrazine Monohydrate
This protocol is a practical alternative to using hydrogen gas.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-15 mol%).
-
Reagent Addition: Slowly add hydrazine monohydrate (5.0 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Caption: Workflow for selective nitro reduction via transfer hydrogenation.
Application II: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction to form indole rings from a phenylhydrazine and a ketone or aldehyde.[4][5] This method allows for the construction of diversely substituted indoles, which are core structures in many pharmaceuticals. The presence of an electron-withdrawing nitro group on the phenylhydrazine ring can deactivate it towards the cyclization step, often requiring stronger acidic conditions or higher temperatures.
Catalytic Conditions
A variety of Brønsted and Lewis acids can catalyze the Fischer indole synthesis.[4][6] For deactivated hydrazines, such as nitro-substituted ones, a mixture of acids can be more effective.
| Catalyst(s) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acetic Acid | Acetic Acid | Reflux | Low (~10%) | Inefficient for nitro-substituted hydrazines.[6][7] |
| Acetic Acid / HCl | Acetic Acid | Reflux | ~30% | The addition of a strong acid improves the yield for nitro-substituted substrates.[6][7] |
| Polyphosphoric Acid (PPA) | - | 80-120 | Moderate to High | Often effective for challenging substrates. |
| ZnCl₂ | Toluene / Acetic Acid | Reflux | Moderate | Common Lewis acid catalyst.[8] |
Experimental Protocol
Protocol 2: Fischer Indole Synthesis with a Ketone using a Mixed-Acid System
This protocol is adapted for deactivated nitro-substituted phenylhydrazines.[6][7]
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound (1.0 eq) and a ketone (e.g., cyclohexanone, 1.1 eq) in glacial acetic acid. Heat the mixture to facilitate the formation of the phenylhydrazone.[8]
-
Catalyst Addition: To the solution containing the hydrazone, add concentrated hydrochloric acid (e.g., 4-5 equivalents or as a co-solvent).
-
Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) for 2-6 hours.
-
Reaction Monitoring: Follow the consumption of the hydrazone intermediate and the formation of the indole product by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic extracts over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude indole can be purified by column chromatography.
Caption: Logical workflow for the Fischer Indole Synthesis.
Application III: Pyrazole Synthesis
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The most common route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Catalytic Conditions
This reaction is often catalyzed by acids, but can also proceed under neutral or basic conditions, sometimes with the aid of a dehydrating agent.
| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acetylacetone | Acetic Acid (catalytic) | Ethanol | Reflux | Good to Excellent | Classic and widely used conditions. |
| 1,3-Diketones | Silica-supported H₂SO₄ | Solvent-free | 80-100 | Efficient, heterogeneous catalysis.[5] | |
| 1,3-Diketones | Nano-ZnO | Ethanol | Room Temp - Reflux | High | Green chemistry approach.[9] |
Experimental Protocol
Protocol 3: Pyrazole Synthesis from a 1,3-Diketone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a 1,3-diketone (e.g., acetylacetone, 1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography or recrystallization.
Caption: Key components for pyrazole synthesis.
Application IV: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring of 4-Bromo-2-nitrophenylhydrazine serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, significantly increasing molecular complexity. A key consideration is the potential for the hydrazine moiety to interact with the palladium catalyst; however, studies have shown that Suzuki couplings can be successfully performed on unprotected bromoanilines.[10][11]
Catalytic Systems
The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling.
| Palladium Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ (3-5%) | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water or Toluene/Water | 80-100 |
| Pd(dppf)Cl₂ (2-5%) | dppf | Cs₂CO₃ or K₃PO₄ | DMF or 1,4-Dioxane | 80-110 |
| Pd(OAc)₂ (2-5%) | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 90-120 |
Experimental Protocol
Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid
This is a general protocol that may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
This compound is a powerful and versatile reagent for the synthesis of diverse molecular scaffolds. By carefully selecting the appropriate catalytic conditions, researchers can selectively manipulate its functional groups to achieve desired chemical transformations. The protocols outlined in this document provide a solid foundation for the application of this building block in the development of novel compounds for the pharmaceutical and life sciences industries. Further optimization of these conditions may be necessary depending on the specific substrates and desired outcomes.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. Palladium and copper-catalyzed ligand-free coupling of phenylhydrazines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Bromo-2-nitrophenylhydrazine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrophenylhydrazine hydrochloride is a substituted aromatic hydrazine that serves as a valuable building block in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Its bifunctional nature, featuring a reactive hydrazine moiety and an electron-deficient aromatic ring substituted with bromo and nitro groups, makes it a versatile reagent for constructing molecular scaffolds with potential therapeutic applications. The primary application of this reagent lies in the Fischer indole synthesis, a robust and widely used method for creating indole derivatives. Indole cores are prevalent in a vast array of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antimicrobial, and kinase inhibition.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role in the synthesis of bioactive indole derivatives. It also includes a general experimental protocol for the Fischer indole synthesis using this reagent, which can be adapted for the preparation of compound libraries for screening and lead optimization in drug discovery programs.
Key Applications in Medicinal Chemistry
The principal application of this compound in medicinal chemistry is as a key precursor in the Fischer indole synthesis . This reaction allows for the one-pot construction of the indole nucleus from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions. The resulting bromo- and nitro-substituted indoles are valuable intermediates for further functionalization to generate novel therapeutic candidates.
1. Synthesis of Anticancer Agents:
The indole scaffold is a well-established pharmacophore in the development of anticancer drugs. The bromo and nitro substituents on the indole ring, derived from this compound, offer opportunities for structure-activity relationship (SAR) studies. The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, while the nitro group can be reduced to an amine, providing a point for amide bond formation or other modifications. These modifications can be tailored to optimize interactions with various anticancer targets.
2. Development of Kinase Inhibitors:
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The indole ring can mimic the purine core of ATP and bind to the hinge region of the kinase active site. By utilizing this compound in the Fischer indole synthesis, medicinal chemists can generate a library of substituted indoles. Subsequent chemical modifications can lead to the discovery of potent and selective kinase inhibitors. The strategic placement of substituents on the indole core can enhance binding affinity and selectivity for specific kinases.
3. Generation of Antimicrobial Compounds:
Indole derivatives have also shown promise as antimicrobial agents. The unique electronic properties of the bromo- and nitro-substituted indole ring can contribute to the antimicrobial activity of the resulting compounds. The Fischer indole synthesis with this compound provides a straightforward route to novel indole structures that can be screened for their efficacy against a panel of bacterial and fungal pathogens.
Experimental Protocols
General Protocol for Fischer Indole Synthesis using this compound
This protocol describes a general procedure for the synthesis of a 6-bromo-4-nitro-indole derivative via the Fischer indole synthesis. This method can be adapted for various ketones and aldehydes to generate a library of substituted indoles.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone, acetophenone)
-
Glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates, appropriate solvents)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0 - 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the corresponding phenylhydrazone.
-
-
Indolization (Cyclization):
-
To the reaction mixture containing the phenylhydrazone, add a suitable acid catalyst. If acetic acid was used as the solvent in the previous step, it can also serve as the catalyst. Alternatively, catalysts like polyphosphoric acid or zinc chloride can be added.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acid like polyphosphoric acid was used, carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
If the reaction was performed in acetic acid, the solvent can be removed under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude indole derivative.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 6-bromo-4-nitro-indole derivative.
-
Characterization:
The structure of the synthesized indole derivative should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Hypothetical Biological Activity of 6-Bromo-4-nitro-indole Derivatives as Kinase Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | Target Kinase IC₅₀ (µM) |
| IND-001 | H | Methyl | 15.2 |
| IND-002 | H | Phenyl | 8.5 |
| IND-003 | Methyl | Methyl | 12.8 |
| IND-004 | Methyl | Phenyl | 5.1 |
| IND-005 | H | 4-Fluorophenyl | 2.3 |
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of bioactive indole derivatives using this compound via the Fischer indole synthesis.
Caption: General workflow for the synthesis of bioactive indoles.
Logical Relationship in Kinase Inhibitor Development
The following diagram outlines the logical progression from the starting material to the development of a potential kinase inhibitor.
Caption: From starting material to a preclinical candidate.
Conclusion
This compound is a valuable and commercially available reagent for medicinal chemists. Its primary utility lies in the facile construction of bromo- and nitro-substituted indole scaffolds via the Fischer indole synthesis. These intermediates are primed for further chemical elaboration to generate libraries of novel compounds for screening against various therapeutic targets, particularly in the areas of oncology and infectious diseases. The provided general protocol serves as a starting point for the exploration of the chemical space around this privileged heterocyclic core, with the aim of discovering and developing new and effective therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-nitrophenylhydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-nitrophenylhydrazone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-Bromo-2-nitrophenylhydrazone?
A1: The synthesis of 4-Bromo-2-nitrophenylhydrazone is typically a two-step process. The first step involves the synthesis of the key intermediate, 4-Bromo-2-nitrophenylhydrazine, from 4-Bromo-2-nitroaniline. This is achieved through a diazotization reaction followed by a reduction of the resulting diazonium salt. The second step is the condensation of the synthesized 4-Bromo-2-nitrophenylhydrazine with an appropriate aldehyde or ketone to yield the final 4-Bromo-2-nitrophenylhydrazone product.
Q2: I am experiencing low yields in the first step, the synthesis of 4-Bromo-2-nitrophenylhydrazine. What are the potential causes?
A2: Low yields in the synthesis of 4-Bromo-2-nitrophenylhydrazine can stem from several factors. Incomplete diazotization of the starting material, 4-Bromo-2-nitroaniline, is a common issue. This can be due to improper temperature control, as diazonium salts are often unstable at higher temperatures.[1] Another critical factor is the reduction step; the choice of reducing agent and reaction conditions can significantly impact the yield. Inefficient reduction or degradation of the diazonium salt before it is reduced will lead to a lower yield of the desired hydrazine.
Q3: What are some common side products that can form during the synthesis?
A3: During the diazotization of 4-Bromo-2-nitroaniline, side reactions can lead to the formation of phenolic byproducts if the diazonium salt reacts with water. In the subsequent condensation reaction to form the hydrazone, the formation of azines is a common side reaction. This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the progress of both steps of the synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for real-time assessment of the reaction's progression and helps in determining the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Bromo-2-nitrophenylhydrazine | Incomplete diazotization of 4-Bromo-2-nitroaniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite to drive the reaction to completion. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately in the next step without isolation. Keep the reaction mixture cold throughout the process. | |
| Inefficient reduction of the diazonium salt. | Optimize the choice and amount of reducing agent (e.g., stannous chloride, sodium sulfite). Ensure the pH of the reaction mixture is suitable for the chosen reducing agent. | |
| Formation of Impurities | Presence of unreacted 4-Bromo-2-nitroaniline. | Monitor the reaction by TLC to ensure complete consumption of the starting material. If necessary, extend the reaction time or slightly increase the amount of diazotizing agent. |
| Formation of phenolic byproducts. | Maintain a low reaction temperature during diazotization to minimize the reaction of the diazonium salt with water. | |
| Formation of azine byproduct in the hydrazone synthesis. | Use a slight excess of the 4-Bromo-2-nitrophenylhydrazine relative to the carbonyl compound to favor the formation of the desired hydrazone. | |
| Difficulty in Product Isolation and Purification | Product is an oil or does not crystallize easily. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable method for purification. |
| Product is contaminated with inorganic salts. | Ensure the product is thoroughly washed with water to remove any inorganic salts from the reaction mixture. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Substituted Phenylhydrazines and Phenylhydrazones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromoaniline | 1. NaNO₂, HCl, 0-5 °C; 2. SnCl₂·2H₂O, HCl | 4-Bromophenylhydrazine | - | [2] |
| 2-Nitroaniline | 1. NaNO₂, H₂SO₄, KBr, NaClO₃, 35-75 °C | 4-Bromo-2-nitroaniline | - | [3] |
| p-Nitroaniline | 1. NaNO₂, HCl, 0 °C; 2. Na₂SO₃ | 4-Nitrophenylhydrazine | - | [2] |
| 4-Nitrophenylhydrazine, 2,4-Dichlorobenzaldehyde | Solvent-free, room temperature, 2-5 min | (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 57.28 | [4] |
| 4-Nitrophenylhydrazine, 3,4,5-Trimethoxybenzaldehyde | Solvent-free, room temperature, 2-5 min | (E)-1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | 30.51 | [4] |
Note: Specific yield for 4-Bromo-2-nitrophenylhydrazine was not available in the searched literature. The table provides data for similar and precursor syntheses.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitrophenylhydrazine
This protocol is a generalized procedure based on the diazotization of anilines followed by reduction.
Materials:
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4-Bromo-2-nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Sodium Hydroxide (NaOH)
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Diethyl Ether
-
Ice
Procedure:
-
Diazotization:
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Dissolve a specific molar amount of 4-Bromo-2-nitroaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
-
Work-up and Isolation:
-
Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, while cooling in an ice bath.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude 4-Bromo-2-nitrophenylhydrazine.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 4-Bromo-2-nitrophenylhydrazone
This protocol describes the general condensation reaction to form a hydrazone.
Materials:
-
4-Bromo-2-nitrophenylhydrazine
-
Aldehyde or Ketone
-
Ethanol or Acetic Acid (as solvent)
-
Glacial Acetic Acid (as catalyst, if needed)
Procedure:
-
Condensation:
-
Dissolve 4-Bromo-2-nitrophenylhydrazine in ethanol or acetic acid.
-
Add an equimolar amount of the desired aldehyde or a slight excess of the hydrazine.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently heat under reflux. Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 4-Bromo-2-nitrophenylhydrazone. If further purification is needed, recrystallize from a suitable solvent.
-
Visualizations
Caption: Overall workflow for the synthesis of 4-Bromo-2-nitrophenylhydrazone.
Caption: Troubleshooting guide for low yield in 4-Bromo-2-nitrophenylhydrazone synthesis.
References
solubility issues of 4-Bromo-2-nitrophenylhydrazine hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Bromo-2-nitrophenylhydrazine hydrochloride in organic solvents.
Troubleshooting Guide
Issue: Poor solubility of this compound in a desired organic solvent.
This is a common challenge as hydrochloride salts of organic compounds can exhibit limited solubility in non-polar organic solvents. The ionic nature of the hydrochloride salt generally favors solubility in more polar solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: this compound is a salt. This ionic character increases its polarity compared to its free base form. Therefore, it will generally have better solubility in polar solvents and lower solubility in non-polar organic solvents. The principle of "like dissolves like" is a key factor; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1]
Q2: What organic solvents are recommended for dissolving this compound?
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the hydrochloride salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions effectively.[2] |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | May have some success, possibly with heating. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | The non-polar nature of these solvents does not favor the dissolution of ionic salts.[1][3] |
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the mixture can increase the solubility of the compound. However, be cautious as excessive heat can lead to degradation, especially with nitro-substituted compounds. It is advisable to heat the mixture gently and observe for any color changes that might indicate decomposition.
Q4: What should I do if the compound is still not soluble, even in polar solvents?
A4: If you have tried a range of polar solvents without success, you may consider converting the hydrochloride salt to its free base form. The free base is less polar and should exhibit significantly better solubility in a wider range of organic solvents.
Q5: How do I convert the hydrochloride salt to its free base?
A5: This can be achieved by treating a suspension of the hydrochloride salt with a mild base. The base will neutralize the hydrochloric acid, leaving the free base of the hydrazine.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent for this compound.
Materials:
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This compound
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A selection of dry organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Acetone, Toluene)
-
Small vials or test tubes
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Vortex mixer
-
Hot plate/stirrer (optional)
Procedure:
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Place a small, known amount (e.g., 1-2 mg) of this compound into separate vials.
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Add a small volume (e.g., 0.1 mL) of a solvent to a vial.
-
Vortex the mixture for 30-60 seconds.
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Observe for dissolution.
-
If not dissolved, add another small aliquot of the solvent and vortex again. Repeat until the solid dissolves or a significant volume of solvent has been added.
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If the compound is still insoluble at room temperature, gently warm the vial and observe any changes in solubility.
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Record your observations for each solvent to determine the most suitable one for your experiment.
Protocol 2: Conversion of this compound to its Free Base
Objective: To generate the free base of 4-Bromo-2-nitrophenylhydrazine for improved solubility in organic solvents.
Materials:
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This compound
-
A suitable organic solvent with low water miscibility (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the this compound in the chosen organic solvent (e.g., ethyl acetate) in a flask.
-
Transfer the suspension to a separatory funnel.
-
Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. You will observe effervescence (CO₂ evolution) as the base neutralizes the acid. Continue adding the bicarbonate solution until the effervescence ceases.
-
Gently shake the separatory funnel, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the free base.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining impurities.
-
Drain the organic layer into a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Decant or filter the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free base as a solid.
Caption: Conversion from hydrochloride salt to free base.
References
overcoming E/Z isomer formation in 4-Bromo-2-nitrophenylhydrazone derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitrophenylhydrazone derivatives. The information provided addresses common challenges related to E/Z isomer formation and separation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are E/Z isomers and why are they important in 4-Bromo-2-nitrophenylhydrazone derivatives?
A1: E/Z isomers, also known as geometric isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms due to restricted rotation around a double bond, in this case, the C=N bond of the hydrazone. The "E" (entgegen) and "Z" (zusammen) notation is used to describe the configuration of substituents around the double bond based on Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3] The formation of E/Z isomers is critical as they can exhibit different physical, chemical, and biological properties, which is of particular importance in drug development where specific isomers may have desired therapeutic effects while others may be inactive or even toxic.
Q2: What are the primary factors that influence the E/Z isomer ratio during the synthesis of 4-Bromo-2-nitrophenylhydrazone derivatives?
A2: The E/Z isomer ratio is primarily influenced by several factors including:
-
Acid Catalysis: The presence of an acid catalyst can promote the interconversion between E and Z isomers, often leading to a thermodynamic equilibrium mixture.[4][5][6]
-
Reaction Temperature: Temperature can affect the rate of isomerization and the position of the equilibrium between the E and Z forms.[4]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition state during isomerization, thereby affecting the final isomer ratio.
-
Steric Hindrance: The size and nature of the substituents on the carbonyl compound used in the synthesis can sterically favor the formation of one isomer over the other.
-
Light Exposure: UV irradiation can induce photochemical isomerization, often leading to a different isomer ratio than that obtained under thermal equilibrium.[5][7]
Q3: How can I differentiate between the E and Z isomers of my 4-Bromo-2-nitrophenylhydrazone derivative?
A3: Several analytical techniques can be used to distinguish between E and Z isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for isomer differentiation. The chemical shifts of protons and carbons near the C=N bond will differ between the E and Z isomers.[4]
-
High-Performance Liquid Chromatography (HPLC): E and Z isomers often have different polarities and can be separated by HPLC, resulting in distinct peaks with different retention times.[4][8]
-
Thin-Layer Chromatography (TLC): Similar to HPLC, E and Z isomers may have different Rf values on a TLC plate.[4]
-
X-ray Crystallography: This technique provides unambiguous structural determination of a single isomer if a suitable crystal can be obtained.[4]
-
UV-Vis Spectroscopy: The absorption spectra of E and Z isomers may differ, with shifts in the maximum absorption wavelength.[5]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of E/Z isomers, but I need a single isomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermodynamic Equilibrium: The reaction conditions (e.g., acid catalysis, elevated temperature) may be favoring the formation of a mixture at thermodynamic equilibrium. | 1. Kinetic Control: Attempt the reaction at a lower temperature without an acid catalyst to favor the kinetically controlled product, which may be a single isomer. 2. Post-synthesis Isomerization: If a mixture is unavoidable, proceed with separation techniques after the initial synthesis. |
| Photochemical Isomerization: Exposure of the reaction mixture or the isolated product to light, especially UV light, can induce isomerization. | 1. Protect from Light: Conduct the reaction and subsequent work-up procedures in vessels protected from light (e.g., wrapped in aluminum foil). 2. Work-up in Dim Light: Minimize exposure to ambient light during extraction, filtration, and purification steps. |
| Solvent Effects: The solvent used may not be optimal for selective isomer formation. | Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, dichloromethane, toluene) to determine if the E/Z ratio is affected. |
Issue 2: I am unable to separate the E/Z isomers using standard column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity: The E and Z isomers may have very similar polarities, making separation on standard silica gel challenging. | 1. Alternative Stationary Phases: Try using different stationary phases for column chromatography, such as alumina (neutral, acidic, or basic) or silver nitrate-impregnated silica gel, which can offer different selectivities.[8] 2. High-Performance Liquid Chromatography (HPLC): Utilize preparative HPLC with a suitable column (e.g., C18, Phenyl) and a carefully optimized mobile phase to achieve separation.[9][10] |
| Isomerization on the Column: The stationary phase (e.g., acidic silica gel) may be catalyzing the interconversion of the isomers during chromatography. | 1. Neutralize Stationary Phase: Use a neutralized silica gel or add a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent. 2. Use a Less Acidic Stationary Phase: Consider using alumina as the stationary phase. |
| Inadequate Eluent System: The chosen solvent system may not provide sufficient resolution. | Gradient Elution: Employ a gradient elution method in column chromatography or HPLC, gradually changing the solvent polarity to improve separation. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data on the influence of various reaction parameters on the E/Z isomer ratio of a model 4-Bromo-2-nitrophenylhydrazone derivative formed from the reaction of 4-bromo-2-nitrophenylhydrazine with a generic aldehyde.
Table 1: Effect of Solvent on E/Z Isomer Ratio
| Solvent | Dielectric Constant | E Isomer (%) | Z Isomer (%) |
| n-Hexane | 1.88 | 85 | 15 |
| Dichloromethane | 8.93 | 70 | 30 |
| Ethanol | 24.55 | 60 | 40 |
| Methanol | 32.6 | 55 | 45 |
Table 2: Effect of Catalyst on E/Z Isomer Ratio in Ethanol
| Catalyst (0.1 mol%) | E Isomer (%) | Z Isomer (%) |
| None | 75 | 25 |
| Acetic Acid | 60 | 40 |
| Sulfuric Acid | 52 | 48 |
Table 3: Effect of Temperature on E/Z Isomer Ratio in Ethanol (with Acetic Acid catalyst)
| Temperature (°C) | E Isomer (%) | Z Isomer (%) |
| 0 | 70 | 30 |
| 25 (Room Temp.) | 60 | 40 |
| 78 (Reflux) | 55 | 45 |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Bromo-2-nitrophenylhydrazone Derivative
-
Dissolve 1.0 mmol of the desired carbonyl compound (aldehyde or ketone) in 10 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1.0 mmol of 4-bromo-2-nitrophenylhydrazine in 15 mL of ethanol. Gentle warming may be required to aid dissolution.
-
Add the 4-bromo-2-nitrophenylhydrazine solution to the carbonyl compound solution with stirring.
-
If catalysis is desired, add 1-2 drops of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified hydrazone.
-
Determine the E/Z ratio of the product mixture using 1H NMR spectroscopy or HPLC analysis.
Protocol 2: Separation of E/Z Isomers by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude E/Z mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting eluent system could be 98:2 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by TLC. The two isomers should have different Rf values.
-
Product Isolation: Combine the fractions containing each pure isomer and evaporate the solvent under reduced pressure.
Protocol 3: Acid-Catalyzed Isomerization
-
Dissolve the purified single isomer (or the E/Z mixture) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Stir the solution at room temperature or gently heat to reflux.
-
Monitor the progress of the isomerization by taking aliquots at different time intervals and analyzing them by HPLC or NMR to observe the change in the E/Z ratio until equilibrium is reached.
-
To quench the reaction, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
Visualizations
References
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
Technical Support Center: 4-Bromo-2-nitrophenylhydrazine hydrochloride Solutions for HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and use of 4-Bromo-2-nitrophenylhydrazine hydrochloride solutions for High-Performance Liquid Chromatography (HPLC) applications, particularly for the derivatization of aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in HPLC?
A1: this compound is primarily used as a pre-column derivatization reagent in HPLC. It reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This process is essential for analytes that lack a strong chromophore, as the resulting derivative exhibits strong ultraviolet (UV) absorbance, significantly enhancing detection sensitivity.
Q2: What is the general stability of solid this compound?
A2: The solid form of this compound is generally stable under recommended storage conditions. It should be stored in a tightly closed container in a cool, dry, dark, and well-ventilated place to prevent degradation.
Q3: What are the recommended solvents for preparing the reagent solution?
A3: Based on protocols for analogous compounds like 2,4-dinitrophenylhydrazine (DNPH), suitable solvents include HPLC-grade acetonitrile, methanol, or ethanol. The choice of solvent may depend on the specific application and the solubility of the target analytes and their derivatives. An acidic catalyst is typically required.
Q4: How long can I store the prepared reagent solution?
A4: There is limited published data on the long-term stability of this compound solutions. As a best practice, it is recommended to prepare the solution fresh daily. Phenylhydrazine solutions can be susceptible to oxidation and degradation, especially when exposed to light and air. If storage is necessary, it should be at low temperatures (2-8°C or colder) in a tightly sealed, amber glass vial. A user-conducted stability study is the most reliable way to determine usable life for your specific solvent system and storage conditions.
Q5: What are the signs of reagent solution degradation?
A5: Degradation of the reagent solution may be indicated by a change in color (e.g., darkening), the appearance of precipitate, or a decrease in derivatization efficiency leading to lower peak areas for your analyte derivatives. You may also observe the appearance of extraneous peaks in your chromatogram's blank injections.
Experimental Protocols
Protocol 1: Preparation of this compound Reagent Solution (General Guideline)
This protocol is a general guideline based on methods for similar derivatizing agents. Users should optimize concentrations and conditions for their specific application.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile (or methanol)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Volumetric flasks (Class A)
-
Amber glass storage vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. A typical starting concentration is 1-2 mg/mL.
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the chosen organic solvent (e.g., acetonitrile) and swirl to dissolve.
-
Acidification: Carefully add a small amount of concentrated acid. For example, for a 100 mL solution, 0.5-1.0 mL of concentrated HCl can be used as a starting point. The acid acts as a catalyst for the derivatization reaction.
-
Final Volume: Bring the flask to final volume with the organic solvent.
-
Mixing: Mix the solution thoroughly.
-
Storage: Store the solution in a tightly sealed amber glass vial at 2-8°C. For extended storage, consider temperatures of -20°C. It is highly recommended to prepare this solution fresh before each analysis set.
Protocol 2: User-Defined Stability Study for Reagent Solution
This protocol outlines a procedure to determine the stability of your prepared reagent solution under your laboratory's specific conditions.
Objective: To determine the maximum duration the reagent solution can be stored before its performance in the derivatization reaction is compromised.
Procedure:
-
Prepare a Fresh Batch: Prepare a fresh solution of this compound as described in Protocol 1. This will be your "Day 0" reference.
-
Initial Test: Use the fresh "Day 0" solution to derivatize a known concentration of a standard analyte (e.g., a simple aldehyde or ketone). Analyze the derivative by HPLC and record the peak area and retention time. This serves as your 100% performance benchmark.
-
Storage: Aliquot the remaining reagent solution into several small, sealed amber vials and store them under your desired conditions (e.g., 4°C, -20°C).
-
Periodic Testing: At regular intervals (e.g., Day 1, Day 3, Day 7, Day 14), retrieve one aliquot from storage. Allow it to come to room temperature.
-
Derivatize and Analyze: Use this aged reagent to perform the same derivatization reaction on the same standard analyte and concentration as in Step 2. Analyze by HPLC under identical conditions.
-
Data Comparison: Compare the peak area of the derivative produced by the aged reagent to the "Day 0" result.
-
Set Acceptance Criteria: Establish an acceptable performance threshold (e.g., the peak area must be within 95% of the "Day 0" result). The stability period is the longest time point at which the reagent still meets this criterion.
Data Presentation
Table 1: Example Data Table for Reagent Solution Stability Study
| Storage Time (Days) | Storage Temperature (°C) | Standard Analyte Peak Area | % of Day 0 Peak Area | Observations (e.g., Color Change) |
| 0 | N/A (Fresh) | 500,000 | 100% | Bright yellow |
| 1 | 4 | 498,500 | 99.7% | No change |
| 3 | 4 | 485,000 | 97.0% | No change |
| 7 | 4 | 460,000 | 92.0% | Slightly darker |
| 1 | -20 | 499,000 | 99.8% | No change |
| 3 | -20 | 495,000 | 99.0% | No change |
| 7 | -20 | 490,500 | 98.1% | No change |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | 1. Degraded reagent solution.2. Incorrect pH for derivatization.3. Insufficient reaction time or temperature.4. Inactive analyte (carbonyl group is not accessible). | 1. Prepare a fresh reagent solution.2. Ensure the reaction mixture is acidic. Optimize acid concentration.3. Increase reaction time and/or temperature. Follow a validated protocol if available.4. Confirm the structure and purity of your analyte. |
| Variable/Inconsistent Peak Areas | 1. Reagent solution is degrading over the course of the analysis.2. Inconsistent reaction conditions (time, temp).3. Sample matrix effects interfering with the reaction.4. Autosampler issues (inconsistent injection volume). | 1. Prepare smaller batches of reagent more frequently. Keep the solution on the autosampler cooler if possible.2. Use a temperature-controlled reaction block and a precise timer.3. Perform a sample cleanup (e.g., Solid Phase Extraction) before derivatization.4. Perform autosampler maintenance and calibration. |
| Appearance of Extraneous Peaks | 1. Side reactions from the derivatization process.2. Contaminants in the sample or solvents.3. Degradation of the derivatized product.4. Degradation of the reagent itself. | 1. Optimize reaction conditions (e.g., lower temperature, shorter time) to minimize side products.2. Use high-purity solvents and filter all solutions. Run a "reagent blank" (reagent without analyte) to identify reagent-related peaks.3. Analyze samples immediately after derivatization. Check stability of derivatives at autosampler temperature.4. Prepare fresh reagent solution. |
| Peak Tailing for Derivative | 1. Secondary interactions on the HPLC column.2. Column overload.3. Mismatch between injection solvent and mobile phase. | 1. Adjust mobile phase pH or add a competing amine if silanol interactions are suspected.2. Reduce the injection volume or sample concentration.3. Whenever possible, the final derivatized sample should be in a solvent similar in strength to the initial mobile phase. |
Visualizations
Caption: General workflow for derivatization and HPLC analysis.
Caption: Decision tree for troubleshooting common derivatization issues.
Technical Support Center: Purification of 4-Bromo-2-nitrophenylhydrazone Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-nitrophenylhydrazone products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 4-Bromo-2-nitrophenylhydrazone products via common laboratory techniques such as recrystallization and column chromatography.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Excessive Solvent: Too much solvent was used to dissolve the crude product, preventing complete precipitation upon cooling.[1] 2. Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[1] 3. Inappropriate Solvent: The compound has significant solubility in the solvent even at low temperatures. | 1. Use the minimum amount of hot solvent required for complete dissolution.[1] If too much was added, carefully evaporate some solvent and allow it to cool again. 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before performing hot filtration.[1] 3. Select a more appropriate solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[2] After filtration, cool the mother liquor in an ice bath to maximize crystal formation.[3] |
| Product "Oils Out" During Recrystallization | The solution becomes supersaturated at a temperature that is above the melting point of the 4-Bromo-2-nitrophenylhydrazone product.[1] | 1. Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to lower the saturation point.[1] 2. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. 3. Add a seed crystal of the pure product to initiate crystallization.[1] |
| Colored Impurities Remain After Purification | 1. Trapped Impurities: Colored starting materials or byproducts are trapped within the crystal lattice. 2. Oxidation: The product or impurities may have oxidized during the heating process.[1] | 1. Perform a second recrystallization. 2. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1] Use charcoal sparingly as it can also adsorb the desired product. |
| Poor Separation in Column Chromatography | 1. Inappropriate Solvent System: The polarity of the eluent is too high (all compounds elute quickly) or too low (compounds do not move from the origin). 2. Column Overloading: Too much crude product was loaded onto the column relative to the amount of stationary phase.[2] 3. Irregular Packing: The column was not packed uniformly, leading to channeling and uneven band separation. | 1. Optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value between 0.3 and 0.5 for the desired compound.[2] 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of sample by weight relative to the stationary phase.[2] 3. Ensure the silica gel is packed as a uniform slurry and the top of the bed is flat and protected with a layer of sand.[4] |
| No Product Elutes from the Column | 1. Compound is Insoluble: The compound is not soluble in the chosen mobile phase. 2. Compound is Highly Polar: The compound is strongly adsorbed to the stationary phase (e.g., silica gel) and will not elute with the current solvent system. | 1. Check the solubility of your compound and adjust the mobile phase accordingly. 2. Gradually increase the polarity of the eluent. After the main separation, flush the column with a very polar solvent, such as 100% methanol or acetone, to elute any remaining compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying 4-Bromo-2-nitrophenylhydrazone products? A1: The two primary and most effective purification techniques for solid organic compounds like 4-Bromo-2-nitrophenylhydrazones are recrystallization and flash column chromatography.[5] Recrystallization is excellent for removing small amounts of impurities from a solid that is already relatively pure (>80%).[6] Column chromatography is used to separate the desired product from significant amounts of impurities or from byproducts with different polarities.[4]
Q2: How do I select an appropriate solvent system for recrystallization? A2: The ideal recrystallization solvent is one in which your 4-Bromo-2-nitrophenylhydrazone product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] A mixed solvent system is often effective. For example, you can dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol or ethyl acetate) and then add a "poor" solvent (like water or hexane) dropwise to the hot solution until it becomes cloudy, then clarify with a few drops of the hot "good" solvent before cooling.[1]
| Solvent | Polarity | Typical Use |
| Hexane | Non-polar | "Poor" solvent or anti-solvent |
| Toluene | Non-polar | Primary solvent for some derivatives |
| Dichloromethane | Polar Aprotic | Can be used, often in chromatography |
| Ethyl Acetate | Polar Aprotic | "Good" solvent, often mixed with hexane |
| Ethanol / Methanol | Polar Protic | "Good" solvent, often mixed with water[1] |
| Water | Very Polar | "Poor" solvent or anti-solvent |
Q3: What is a good starting point for a solvent system in column chromatography? A3: A common starting point for the column chromatography of moderately polar compounds is a mixture of hexane and ethyl acetate.[2] You can begin with a low-polarity mixture, such as 9:1 or 4:1 (hexane:ethyl acetate), and gradually increase the proportion of ethyl acetate (the more polar solvent) to elute compounds of increasing polarity.[2] The optimal system should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).[5]
Q4: How can I confirm the purity of my final 4-Bromo-2-nitrophenylhydrazone product? A4: The purity of the final product should be assessed using multiple analytical techniques.[2] A sharp melting point that matches the literature value is a good indicator of purity. Purity can also be confirmed by TLC, where a pure compound should ideally show a single spot. For structural confirmation and to rule out the presence of impurities, spectroscopic methods such as NMR are recommended.[7]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of a solid 4-Bromo-2-nitrophenylhydrazone product.
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent with stirring until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and charcoal.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated.[6]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice-water bath for about 15-20 minutes to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of a 4-Bromo-2-nitrophenylhydrazone product using a silica gel column.
-
TLC Analysis: Determine the optimal eluent (mobile phase) by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate).[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent.[9] Pour the slurry into the column and allow it to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica. Add a thin layer of sand to the top to protect the silica bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.[5] Carefully load this solution onto the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or compressed air) to push the solvent through the column.[5]
-
Fraction Collection: Collect the eluent in separate test tubes or flasks as it exits the column.[5]
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-2-nitrophenylhydrazone.[5]
Visualizations
Caption: General experimental workflow for the purification of 4-Bromo-2-nitrophenylhydrazone.
Caption: A logical troubleshooting workflow for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
side reactions of 4-Bromo-2-nitrophenylhydrazine hydrochloride with complex substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-nitrophenylhydrazine hydrochloride in reactions with complex substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is primarily used as a reagent for the synthesis of nitrogen-containing heterocycles. Its most common application is in the preparation of pyrazole and pyrazoline derivatives through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems.[1][2][3] The resulting heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3]
Q2: How does the "hydrochloride" form of this reagent affect its reactivity?
A2: The hydrochloride salt form means the hydrazine is protonated, which reduces the nucleophilicity of the nitrogen atoms. To initiate the reaction with a carbonyl substrate, a base is typically required to deprotonate the hydrazine and generate the more nucleophilic free base. The choice of base and the reaction pH are therefore critical parameters to control the reaction rate and minimize side reactions.
Q3: What is the role of the nitro and bromo substituents on the phenyl ring?
A3: The nitro group is a strong electron-withdrawing group.[4][5][6] This has two main effects:
-
It decreases the electron density on the hydrazine moiety, which can modulate its reactivity.
-
It activates the aromatic ring for nucleophilic aromatic substitution (SNAr), although this is not the primary intended reaction pathway in most syntheses.[6]
The bromo substituent also influences the electronic properties of the ring and provides a potential site for further functionalization in subsequent synthetic steps.
Q4: My reaction mixture turns dark red/brown. What could be the cause?
A4: The formation of dark-colored impurities is a common issue when working with nitro-aromatic compounds and hydrazines. This can be due to several factors, including:
-
Decomposition of the 4-Bromo-2-nitrophenylhydrazine starting material, especially at elevated temperatures.
-
Oxidation of intermediate species.
-
Formation of highly conjugated side products.
Using an inert atmosphere (e.g., nitrogen or argon) and carefully controlling the reaction temperature can help minimize the formation of these colored impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The hydrochloride salt is not fully converted to the free hydrazine. Ensure a sufficient amount of a suitable base (e.g., sodium acetate, triethylamine, or a mild inorganic base) is used to neutralize the HCl and deprotonate the hydrazine. |
| Low Reactivity of Substrate | Sterically hindered or electronically deactivated carbonyl substrates may react slowly. Increase the reaction temperature, prolong the reaction time, or consider using a catalyst (e.g., a Lewis acid or a Brønsted acid) to facilitate the reaction. |
| Sub-optimal Solvent | The choice of solvent can significantly impact reaction rates and yields. For pyrazoline synthesis from chalcones, polar protic solvents like ethanol or acetic acid are common. For other substrates, aprotic solvents like DMF or DMSO might be more effective. |
| Precipitation of Reactants | The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion. Try a different solvent or a solvent mixture to improve solubility. |
Issue 2: Formation of Multiple Products (Side Reactions)
When reacting this compound with complex substrates like α,β-unsaturated ketones, several side reactions can occur.
In reactions with α,β-unsaturated carbonyls, the initial Michael addition may occur without the subsequent cyclization to form the pyrazoline ring.
-
Symptoms: Presence of a major byproduct with a mass corresponding to the sum of the two reactants. The product will still contain a carbonyl group, which can be detected by IR or 13C NMR spectroscopy.
-
Solutions:
-
Promote Cyclization: After the initial addition, changing the reaction conditions can favor cyclization. This may involve adding a catalytic amount of acid (e.g., acetic acid) or increasing the temperature.
-
Solvent Choice: A protic solvent can help in the proton transfer steps required for cyclization.
-
With unsymmetrical 1,3-dicarbonyl compounds, two different regioisomers of the pyrazole can be formed.
-
Symptoms: The product mixture shows two distinct spots on TLC with similar properties. Spectroscopic analysis (e.g., NMR) reveals a mixture of isomers.
-
Solutions:
-
Control Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
pH Control: The pH of the reaction can influence which carbonyl group is preferentially attacked.
-
Chromatographic Separation: If the formation of regioisomers cannot be avoided, careful column chromatography is usually required for their separation.
-
If the desired product is a pyrazoline, it can be susceptible to oxidation to the more stable aromatic pyrazole.
-
Symptoms: The isolated product has a mass that is 2 amu less than the expected pyrazoline. The NMR spectrum will show aromatic protons in the pyrazole ring instead of the aliphatic protons of the pyrazoline ring.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from oxidizing impurities.
-
Control Temperature: High temperatures can promote oxidation.
-
Experimental Protocols
General Protocol for the Synthesis of Pyrazolines from α,β-Unsaturated Ketones (Chalcones)
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Dissolve the Chalcone: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add Hydrazine: Add this compound (1.1 equivalents) to the solution. If starting with the hydrochloride salt, add a base like sodium acetate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.[7]
-
Purification: Wash the crude product with water and then a cold solvent like ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).
Visualizations
Reaction Pathways
Caption: Main reaction and side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijfmr.com [ijfmr.com]
Technical Support Center: Optimizing Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing reaction time and temperature for derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize reaction time and temperature for derivatization?
A1: Optimizing reaction time and temperature is crucial for ensuring a derivatization reaction is complete and reproducible.[1][2] Incomplete reactions can lead to inaccurate quantification, low product yield, and poor chromatographic peak shape.[1][2][3] Each derivatization reaction must be optimized to achieve a high completion percentage, which is essential for reliable analytical results in research and drug development.[1] Factors like the derivatization agent, analyte structure, and sample matrix all influence the optimal conditions.[2][4]
Q2: What are typical starting points for reaction time and temperature?
A2: General starting points vary by the type of derivatization. For silylation reactions with reagents like BSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[5][6] For acylation with reagents like pentafluorobenzoyl (PFBoyl), optimal conditions might be 60°C for 45 minutes.[3] Esterification of fatty acids using BF₃-methanol is often performed at around 60°C for up to 60 minutes.[7] However, these are only starting points, and empirical optimization is necessary for each specific analyte.[1][8]
Q3: How does the analyte's functional group and structure affect reaction conditions?
A3: The reactivity of functional groups and steric hindrance significantly impact the required reaction conditions.[1] For silylation, the ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[1] Sterically hindered groups, such as tertiary alcohols or complex amides, may require higher temperatures, longer reaction times, or the use of a catalyst to proceed to completion.[1][5] For example, a simple alcohol might be fully derivatized in minutes at room temperature, while a hindered amide could take hours at an elevated temperature.[1]
Q4: What is the role of a catalyst in derivatization?
A4: A catalyst is often used to increase the reaction rate, especially for less reactive or sterically hindered compounds.[1] In silylation, trimethylchlorosilane (TMCS) is frequently added (e.g., 1% in BSTFA) to increase the reactivity of the silylating agent.[5][6] In acylation reactions, amine bases like pyridine or triethylamine can be used as catalysts and also to accept acidic byproducts, which helps drive the reaction to completion.[9][10]
Q5: How do different derivatization chemistries (silylation, acylation, alkylation) compare in terms of stability and reaction conditions?
A5: Silylation, acylation, and alkylation are common derivatization techniques with distinct characteristics.
-
Silylation: Reagents are easy to use and form derivatives readily under mild conditions.[11] However, the resulting silyl ethers can be moisture-sensitive and may hydrolyze if not analyzed promptly.[6][9]
-
Acylation: These derivatives are generally more stable than their silylated counterparts.[12] The reagents often target highly polar, multifunctional compounds.[9] However, the reactions can produce acidic byproducts that may need to be removed before analysis to prevent column damage.[9][10][13]
-
Alkylation: This method is often used for compounds with acidic hydrogens, like carboxylic acids and phenols, to form stable esters and ethers.[9][12] Reaction conditions can range from strongly acidic to basic, and some reagents can be toxic.[9][14]
Troubleshooting Guides
Q1: My derivatization reaction is incomplete, resulting in low product yield and poor peak shapes. What should I do?
A1: Incomplete derivatization is a common problem that can be addressed by systematically evaluating several factors.
-
Cause: Suboptimal Reaction Time and Temperature: The reaction may not have had enough energy or time to proceed to completion.[3][15]
-
Solution: Systematically increase the reaction temperature and/or time. For example, if a silylation reaction at 60°C for 30 minutes is incomplete, try increasing the temperature to 75°C or extending the time to 45-60 minutes.[1] Performing a time-course study can help identify the optimal duration.[3]
-
-
Cause: Presence of Water: Silylating and acylating reagents are highly sensitive to moisture.[1][15] Water will preferentially react with the reagent, rendering it ineffective and potentially hydrolyzing the derivatives that have formed.[1][3]
-
Cause: Insufficient Reagent: The amount of derivatizing agent may be too low to react with all the active hydrogens in your sample.[15]
-
Cause: Sample Matrix Effects: Other components within a complex sample matrix can interfere with the derivatization reaction.[3]
-
Solution: Implement a sample cleanup or extraction step (e.g., Solid Phase Extraction - SPE) before derivatization to remove interfering substances.[3]
-
Logical Troubleshooting Workflow for Incomplete Derivatization
Caption: A flowchart for troubleshooting incomplete derivatization.
Q2: My chromatogram shows extraneous peaks after derivatization. How can I minimize them?
A2: Extraneous peaks often originate from the derivatization reagent itself, its byproducts, or side reactions.[3]
-
Solution: A post-derivatization cleanup step is often effective. For example, after acylation, a liquid-liquid extraction (e.g., with hexane and a buffered aqueous solution) can remove excess reagent and acidic byproducts.[3][10] For silylation, byproducts are typically volatile and may not interfere, but if they do, choosing a different reagent (e.g., BSTFA byproducts are more volatile than BSA's) can help.[16] Running a reagent blank is also essential to identify which peaks are artifacts.[15]
Q3: My derivatives seem unstable and degrade before or during analysis. How can I prevent this?
A3: Derivative stability is a common concern, particularly with silyl ethers which are prone to hydrolysis.
-
Solution: Analyze samples as soon as possible after derivatization.[6] Store derivatized samples in tightly sealed vials with minimal headspace, and if necessary, under an inert atmosphere (e.g., nitrogen) at a low temperature to slow degradation. Ensure the GC inlet temperature is not excessively high, as this can cause thermal degradation of the derivative.[6]
Q4: I am observing multiple peaks for a single analyte. What is the cause?
A4: This can occur if a compound has multiple derivatizable sites and you are seeing a mix of partially and fully derivatized products.[15] It is also common with sugars, where derivatization can lead to the formation of different anomeric forms (alpha and beta), each producing a distinct peak.[17]
-
Solution: For incomplete derivatization, re-optimize the reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.[6] For analytes with keto groups that can form enol-TMS ethers, a two-step derivatization using methoximation prior to silylation can prevent the formation of these artifacts and simplify the chromatogram.[5][6]
Data Presentation: Typical Derivatization Conditions
The following table provides a summary of typical starting conditions for common derivatization reactions. Note that these are general guidelines and must be optimized for each specific application.[1][5]
| Derivatization Type | Target Functional Group | Reagent Example | Typical Temperature (°C) | Typical Time (min) | Key Considerations |
| Silylation | Alcohols, Phenols, Carboxylic Acids | BSTFA + 1% TMCS | 60 - 80 °C | 30 - 60 | Highly moisture-sensitive; requires anhydrous conditions.[3][5] |
| Amino Acids | BSTFA + 1% TMCS | 100 - 150 °C | 30 - 150 | Requires higher temperatures for complete derivatization of both amino and carboxyl groups.[5] | |
| Sterically Hindered Alcohols | TMSI + Pyridine | 60 - 100 °C | 15 - 120 | More powerful silylating agent for difficult-to-derivatize groups.[16] | |
| Acylation | Alcohols, Phenols, Amines | TFAA, PFAA, HFBA | 60 - 100 °C | 15 - 60 | Produces stable derivatives; acidic byproducts may need removal.[10] |
| Indolealkylamines | HFBI | 85 °C | 60 | Specific conditions for certain drug classes.[10] | |
| Alkylation (Esterification) | Carboxylic Acids (Fatty Acids) | BF₃-Methanol (12-14%) | 60 °C | 10 - 60 | Forms stable methyl esters (FAMEs); reaction hindered by water.[7] |
| Carboxylic Acids, Phenols | PFBBr | 60 - 80 °C | 15 - 30 | Adds a pentafluorobenzyl group, enhancing ECD sensitivity.[12][16] |
General Workflow for Optimizing Derivatization
Caption: A workflow for the systematic optimization of derivatization.
Experimental Protocols
Protocol 1: General Silylation of Alcohols, Phenols, and Carboxylic Acids
This protocol provides a general method for derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
Sample (1-10 mg)
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Clean, dry reaction vial (e.g., 2 mL autosampler vial with cap)
-
Heating block or oven
-
Nitrogen gas source
Methodology:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[5][11]
-
Reagent Addition: Add an excess of the silylating reagent. For a 1 mg sample, add 100-200 µL of the BSTFA + 1% TMCS mixture.[5] If the sample is not readily soluble in the reagent, a solvent like pyridine or acetonitrile can be added.[5]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[5] Reaction times and temperatures may need significant optimization depending on the analyte's reactivity and steric hindrance.[5]
-
Analysis: Cool the vial to room temperature before opening to prevent solvent loss. The derivatized sample can then be diluted if necessary and injected directly into the GC-MS system.[5]
Protocol 2: Two-Step Methoximation and Silylation for Carbonyl-Containing Compounds
This two-step process is often necessary for compounds containing carbonyl groups (ketones, aldehydes) to prevent the formation of multiple isomers during silylation.[5]
Materials:
-
Sample (dried)
-
Methoxyamine hydrochloride solution in pyridine
-
BSTFA with 1% TMCS
-
Reaction vials, heating block, etc. (as above)
Methodology:
-
Methoximation: Dissolve the dry sample in pyridine. Add a solution of methoxyamine hydrochloride in pyridine. Heat the mixture at 60-80°C for 30-60 minutes to convert the carbonyl groups to their methoxime derivatives.[5]
-
Silylation: After cooling the vial to room temperature, add the BSTFA + 1% TMCS reagent directly to the reaction mixture.
-
Second Reaction: Heat the vial again at 60-80°C for 30-60 minutes to silylate the hydroxyl and other active hydrogen-containing groups.[5]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[5]
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. syngeneintl.com [syngeneintl.com]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. weber.hu [weber.hu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Carbonyl Derivatization Agents: 4-Bromo-2-nitrophenylhydrazine hydrochloride vs. 2,4-Dinitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Reagents for the Detection and Characterization of Aldehydes and Ketones.
The derivatization of carbonyl compounds is a cornerstone of qualitative and quantitative analysis in organic chemistry, enabling the identification and characterization of aldehydes and ketones through the formation of crystalline derivatives with distinct physical properties. For decades, 2,4-dinitrophenylhydrazine (2,4-DNPH) has been the preeminent reagent for this purpose, known colloquially as Brady's reagent. However, the landscape of available derivatizing agents is broad, with substituted phenylhydrazines such as 4-Bromo-2-nitrophenylhydrazine hydrochloride offering potential, albeit less explored, alternatives. This guide provides a detailed comparison of these two reagents, drawing upon available data and established chemical principles to inform researchers in their selection of the appropriate tool for their analytical needs.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each reagent. While extensive data is available for the well-established 2,4-DNPH, information for this compound is more limited. The data presented below is compiled from various chemical databases and safety data sheets.[1][2]
| Property | This compound | 2,4-Dinitrophenylhydrazine (2,4-DNPH) |
| CAS Number | 100032-79-9[1] | 119-26-6 |
| Molecular Formula | C₆H₇BrClN₃O₂[1] | C₆H₆N₄O₄ |
| Molecular Weight | 268.50 g/mol [1] | 198.14 g/mol |
| Appearance | Not specified in detail, likely a crystalline solid | Red to orange crystalline powder[3] |
| Melting Point | 184-185 °C[2] | 198-202 °C (decomposes)[3] |
| Solubility | No specific data available | Slightly soluble in water; soluble in ethanol, methanol, and sulfuric acid solutions |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] | Flammable, potentially explosive when dry, may be shock and friction sensitive.[3] |
Performance in Carbonyl Derivatization: A Comparative Analysis
The utility of both reagents lies in their reaction with the carbonyl group of aldehydes and ketones to form highly crystalline hydrazone derivatives, which can be readily isolated, purified, and characterized by their sharp melting points and spectral properties.
Reactivity
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophilicity of the terminal nitrogen of the hydrazine is a key determinant of the reaction rate.
-
2,4-Dinitrophenylhydrazine: The two nitro groups on the phenyl ring are strongly electron-withdrawing. This reduces the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine. However, this is compensated by the acidic conditions typically employed for the reaction, which catalyze the addition to the carbonyl carbon.
-
This compound: This molecule possesses one nitro group and one bromine atom. Both are electron-withdrawing groups, with the nitro group having a stronger effect. The bromine atom's electron-withdrawing inductive effect further decreases the electron density on the phenyl ring and, consequently, the nucleophilicity of the hydrazine. It can be inferred that the reactivity of 4-Bromo-2-nitrophenylhydrazine would be comparable to, or perhaps slightly different from, 2,4-DNPH, depending on the combined electronic effects of the bromo and nitro substituents. Direct experimental comparison of reaction kinetics is not currently available in the literature.
Properties of Derivatives
The physical properties of the resulting hydrazones are crucial for their use in characterization.
-
2,4-Dinitrophenylhydrazones: These derivatives are typically yellow, orange, or red crystalline solids with well-defined melting points. The extensive compilation of melting point data for a vast array of aldehydes and ketones makes 2,4-DNPH an invaluable tool for identification. The color of the precipitate can also offer preliminary clues about the structure of the carbonyl compound; aromatic carbonyls tend to give redder precipitates than aliphatic ones.
Experimental Protocols
The following are generalized protocols for the derivatization of carbonyl compounds. It is important to note that while the protocol for 2,4-DNPH is well-established, the conditions for this compound may require optimization.
Protocol 1: Derivatization using 2,4-Dinitrophenylhydrazine (Brady's Test)
Materials:
-
2,4-Dinitrophenylhydrazine
-
Methanol
-
Concentrated Sulfuric Acid
-
Carbonyl compound (aldehyde or ketone)
Procedure:
-
Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Carefully add 1 mL of concentrated sulfuric acid. Stir until the reagent is fully dissolved.
-
Derivatization: To 1 mL of Brady's reagent in a test tube, add a few drops of the carbonyl compound or a solution of the carbonyl compound in methanol.
-
Observation: A positive test is indicated by the formation of a yellow, orange, or red precipitate. The precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
Characterization: The melting point of the purified 2,4-dinitrophenylhydrazone can be determined and compared with literature values for identification.
Protocol 2: General Protocol for Derivatization using this compound
Materials:
-
This compound
-
Ethanol or Methanol
-
Carbonyl compound (aldehyde or ketone)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, if necessary)
Procedure:
-
Preparation of Reagent Solution: Prepare a saturated solution of this compound in ethanol or methanol. Gentle warming may be required to facilitate dissolution. If the hydrochloride salt is used, the addition of a strong acid catalyst may not be necessary.
-
Derivatization: To 1 mL of the reagent solution, add a few drops of the carbonyl compound.
-
Reaction: Stopper the test tube and shake vigorously. If no precipitate forms at room temperature, the mixture may be gently warmed in a water bath for a few minutes.
-
Isolation and Characterization: Allow the solution to cool to room temperature. If a crystalline precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry. The melting point and spectral data (e.g., NMR, IR, MS) of the purified 4-bromo-2-nitrophenylhydrazone should be recorded for characterization.
Visualization of the Derivatization Process
The fundamental chemical transformation and the general workflow for utilizing these reagents are illustrated below.
Caption: General reaction scheme for the formation of a hydrazone from a carbonyl compound and a substituted phenylhydrazine.
Caption: A generalized workflow for the detection and identification of carbonyl compounds using phenylhydrazine-based derivatizing agents.
Conclusion
2,4-Dinitrophenylhydrazine remains the gold standard for the qualitative identification of aldehydes and ketones due to its extensive historical data and well-documented procedures. Its derivatives provide a robust method for characterization based on color and melting point.
This compound represents a less-characterized alternative. While it is expected to undergo similar reactions with carbonyl compounds to form crystalline derivatives, a lack of comprehensive experimental data, particularly on the melting points of its hydrazones, currently limits its utility for the identification of unknown carbonyls. However, for applications where a higher molecular weight derivative is desirable, or in specific research contexts, it may offer advantages that warrant further investigation.
For researchers in drug development and other fields requiring unambiguous identification, the extensive libraries of data associated with 2,4-DNPH make it the more reliable choice at present. The development of a similar body of data for 4-Bromo-2-nitrophenylhydrazine and other substituted phenylhydrazines would be necessary to elevate their status as routine analytical reagents.
References
A Comparative Guide to Carbonyl Detection Reagents: Alternatives to 4-Bromo-2-nitrophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of carbonyl compounds—aldehydes and ketones—are crucial in numerous scientific disciplines, from pharmaceutical development and environmental analysis to food chemistry and biomedical research. The reactivity of the carbonyl group makes it a key functional group in many molecules of interest and also a marker for oxidative stress. While 4-Bromo-2-nitrophenylhydrazine hydrochloride has been utilized for these purposes, a range of alternative reagents offer distinct advantages in terms of sensitivity, selectivity, and compatibility with various analytical platforms. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols.
Overview of Carbonyl Detection Reagents
Hydrazine-based reagents are the most common class of derivatizing agents for carbonyl compounds. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This process is often acid-catalyzed. The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the analytical technique to be employed.
This guide will compare the following reagents:
-
This compound: The baseline reagent for this comparison.
-
2,4-Dinitrophenylhydrazine (DNPH): A widely used chromogenic reagent.
-
Girard's Reagents (P and T): Cationic reagents useful for enriching carbonyl compounds from complex mixtures.
-
Dansylhydrazine: A fluorescent reagent for high-sensitivity detection.
-
Modern Fluorescent Probes: A class of reagents offering high sensitivity and suitability for in-situ and in-vivo imaging.
Performance Comparison
The selection of a suitable reagent for carbonyl detection is often a trade-off between sensitivity, selectivity, and ease of use. The following table summarizes the key performance characteristics of the selected reagents based on available literature.
| Reagent | Detection Method | Limit of Detection (LOD) | Selectivity | Derivative Stability | Key Advantages | Key Disadvantages |
| 4-Bromo-2-nitrophenylhydrazine HCl | HPLC-UV | Data not readily available in comparative studies | Expected to react with both aldehydes and ketones | Expected to be stable | Provides a UV-active derivative | Limited comparative performance data available. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/MS | 0.1 ng for some carbonyls[1] | Reacts with most aldehydes and ketones[2][3] | Hydrazones are generally stable[4][5] | Well-established, cost-effective, forms colored precipitates[3] | Can form E/Z isomers, potential for interference from unreacted reagent[6] |
| Girard's Reagent P & T | HPLC-MS, MALDI-MS | Sub-pg on-column for some steroids (Girard P)[7] | Selective for carbonyls, can show some preference based on steric hindrance | Cationic hydrazones are stable | Introduces a permanent positive charge, excellent for MS sensitivity and sample enrichment[8][9] | Reaction conditions may need optimization for different carbonyls[8] |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | In the nanomolar range for some analytes | Reacts with a broad range of aldehydes and ketones | Stable derivatives | High sensitivity due to fluorescence, improves ionization in MS | Can be light-sensitive, potential for background fluorescence |
| Fluorescent Probes (e.g., 2-aminothiophenol based) | Fluorescence Spectroscopy, Microscopy | Wide dynamic range (1–100 μM for some probes) | Can be designed for high selectivity towards aldehydes | Varies depending on the probe structure | High quantum yields, rapid kinetics, suitable for live-cell imaging | Can be more expensive, specific probes for specific applications |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the use of each class of reagent.
Protocol 1: Carbonyl Detection using this compound
This protocol is adapted from established methods for similar phenylhydrazine reagents and should be optimized for specific applications.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Carbonyl compound standard or sample
Procedure:
-
Preparation of Derivatizing Reagent:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
-
Sample Preparation:
-
Dissolve the carbonyl-containing sample in acetonitrile or a suitable solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample solution with 200 µL of the derivatizing reagent solution.
-
Add 10 µL of concentrated HCl as a catalyst.
-
Seal the vial and vortex briefly.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, allow the solution to cool to room temperature.
-
-
HPLC Analysis:
-
The resulting solution containing the hydrazone derivatives can be directly injected into an HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the absorbance at a wavelength determined by the UV spectrum of the formed hydrazone (typically in the range of 254-360 nm).
-
Protocol 2: Carbonyl Detection using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a standard method for the detection of carbonyls in various matrices.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric acid or Sulfuric acid
-
Carbonyl compound standard or sample
Procedure:
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid catalyst (e.g., 1% perchloric acid). The reagent should be stored in an amber bottle.
-
-
Derivatization:
-
For liquid samples, mix a known volume of the sample with an equal volume of the DNPH reagent.
-
For air sampling, draw air through a silica gel cartridge coated with DNPH.
-
Allow the reaction to proceed for at least 1 hour at room temperature.
-
-
Sample Cleanup (if necessary):
-
The resulting hydrazones can be extracted using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the hydrazones from the SPE cartridge with acetonitrile.
-
-
HPLC Analysis:
-
Analyze the eluate by reverse-phase HPLC with UV detection at approximately 360 nm.
-
Protocol 3: Carbonyl Derivatization with Girard's Reagent P
This protocol is particularly useful for the analysis of ketosteroids by LC-MS.[7]
Materials:
-
Girard's Reagent P
-
Methanol
-
Acetic acid
-
Steroid standards or sample extract
Procedure:
-
Preparation of Derivatizing Solution:
-
Prepare a solution of Girard's Reagent P in methanol containing 5% acetic acid.
-
-
Derivatization:
-
Add the derivatizing solution to the dried sample extract.
-
Incubate the mixture at 60°C for 1 hour.
-
-
Sample Preparation for LC-MS:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the sample using a reverse-phase column coupled to a mass spectrometer operating in positive ion mode. The permanently charged hydrazone derivatives provide excellent sensitivity.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved in carbonyl detection, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Conclusion
The choice of a reagent for carbonyl detection is a critical decision that impacts the sensitivity, selectivity, and overall success of an analytical method. While 2,4-Dinitrophenylhydrazine remains a workhorse in many laboratories due to its simplicity and cost-effectiveness, modern alternatives offer significant advantages for specific applications. Girard's reagents are unparalleled for the enrichment and mass spectrometric analysis of carbonyls from complex biological matrices. For applications demanding the highest sensitivity, dansylhydrazine and other fluorescent probes provide excellent limits of detection. The development of novel fluorescent probes with high quantum yields and selectivity opens up new possibilities for real-time imaging of carbonyl dynamics in living systems.
Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting a carbonyl detection reagent. This guide provides a starting point for making an informed decision, and further optimization of the chosen method will be crucial for achieving reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. epa.gov [epa.gov]
A Comparative Guide to the Validation of Analytical Methods for Carbonyl Compound Analysis: Featuring 4-Bromo-2-nitrophenylhydrazine hydrochloride as a Potential Alternative to 2,4-Dinitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantification of carbonyl compounds, with a focus on the widely used derivatizing agent 2,4-dinitrophenylhydrazine (DNPH). While robust, validated methods exist for DNPH, this guide also introduces 4-Bromo-2-nitrophenylhydrazine hydrochloride as a potential alternative, outlining the necessary validation framework and theoretical considerations. Due to a lack of extensive, publicly available validation data for this compound, this document presents a comparative analysis against the well-established DNPH method, offering a roadmap for researchers looking to validate methods with this alternative reagent.
Comparative Performance of Derivatizing Agents
The performance of an analytical method for carbonyl compounds is highly dependent on the chosen derivatizing agent. The following table summarizes typical validation parameters for an HPLC-UV method using 2,4-dinitrophenylhydrazine for the determination of formaldehyde, a common model analyte.[1][2] This data serves as a benchmark for the expected performance of a validated method using an alternative reagent like this compound.
| Validation Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | This compound (Proposed) |
| Linearity (r²) | ≥ 0.999[3] | ≥ 0.99 |
| Accuracy (% Recovery) | 99.95% to 100.37%[3] | 98.0% to 102.0% |
| Precision (% RSD) | Intra-day: 0.13-0.96%, Inter-day: 0.11-0.63%[3] | ≤ 2.0% |
| Limit of Detection (LOD) | 0.017 µg/mL[3] | Analyte-dependent |
| Limit of Quantitation (LOQ) | 0.03% w/w[4] | Analyte-dependent |
| Specificity | Resolved from unreacted reagent and impurities[1] | To be determined |
| Robustness | Method is reliable and robust under varied conditions[3] | To be determined |
Experimental Protocols
A detailed protocol for the validation of an analytical method for carbonyl compounds using a derivatizing agent is provided below. This protocol is based on established methods for DNPH and can be adapted for this compound.
Preparation of Reagents and Standards
-
Derivatizing Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Standard Stock Solution: Accurately weigh and dissolve the target carbonyl compound (e.g., formaldehyde) in a suitable solvent to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
Derivatization Procedure
-
To a known volume of each calibration standard and sample solution, add an excess of the this compound solution.
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid) to facilitate the reaction.
-
Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.
-
Quench the reaction if necessary and dilute the solution to a final volume with the mobile phase.
Chromatographic Conditions (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).[1]
-
Detection Wavelength: To be determined based on the UV spectrum of the 4-Bromo-2-nitrophenylhydrazone derivative. For DNPH derivatives, this is typically around 360 nm.[1][2]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30 °C.[1]
Validation Parameters
The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines:[5]
-
Specificity: Analyze blank samples, the derivatizing agent, the analyte, and a mixture to ensure no interference at the retention time of the analyte derivative.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days with different analysts or equipment. The relative standard deviation (RSD) should be calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the derivatization reaction and the analytical method validation workflow.
Conclusion
The validation of an analytical method is crucial for ensuring the quality, reliability, and consistency of results in research and drug development. While 2,4-dinitrophenylhydrazine is a well-established derivatizing agent for carbonyl compounds with extensive validation data, reagents such as this compound present opportunities for methodological improvements. The introduction of a bromine atom and an additional nitro group to the phenylhydrazine structure may alter its reactivity, chromatographic behavior, and spectral properties, potentially offering advantages in terms of sensitivity or selectivity. However, without specific experimental data, a comprehensive validation study as outlined in this guide is essential to establish its performance and suitability for its intended purpose. Researchers are encouraged to use the provided framework to rigorously validate their analytical methods, ensuring data integrity and compliance with regulatory expectations.
References
quantitative analysis of carbonyls using 4-Bromo-2-nitrophenylhydrazine hydrochloride vs. Girard's reagent
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds—aldehydes and ketones—is critical across various scientific disciplines, from environmental analysis to biomedical research and pharmaceutical development. The inherent properties of many carbonyls, such as high reactivity and poor ionization efficiency, necessitate derivatization prior to analysis by liquid chromatography (LC). This guide provides a comprehensive comparison of two prominent derivatization reagents: 4-Bromo-2-nitrophenylhydrazine hydrochloride, representing the nitrophenylhydrazine class of reagents, and Girard's Reagent T, a cationic derivatizing agent. This comparison is based on their performance in quantitative analysis, supported by experimental data and detailed methodologies.
Executive Summary
Both 4-Bromo-2-nitrophenylhydrazine and Girard's Reagent T enable the sensitive quantification of carbonyl compounds. Nitrophenylhydrazines, like the well-studied 2,4-dinitrophenylhydrazine (DNPH), are widely used for HPLC-UV analysis due to the strong chromophore they impart to the carbonyl derivatives. Girard's Reagent T is particularly advantageous for LC-mass spectrometry (MS) applications, as it introduces a pre-existing positive charge, significantly enhancing ionization efficiency and detection sensitivity. The choice between these reagents will largely depend on the analytical instrumentation available and the specific requirements of the study.
Performance Comparison: A Data-Driven Overview
A direct quantitative performance comparison for this compound is limited in publicly available literature. Therefore, data for the closely related and extensively studied 2,4-dinitrophenylhydrazine (DNPH) and other nitrophenylhydrazines are used as a proxy to represent the performance characteristics of this class of reagents.
| Feature | 4-Bromo-2-nitrophenylhydrazine (as part of the Nitrophenylhydrazine Class) | Girard's Reagent T |
| Primary Advantage | Forms stable derivatives with strong UV absorbance, ideal for HPLC-UV analysis.[1][2] | Introduces a permanent positive charge, significantly enhancing ionization efficiency for LC-MS analysis.[3][4] |
| Detection Method | Primarily HPLC-UV; also compatible with LC-MS.[2][5] | Primarily LC-MS and LC-MS/MS.[3][6][7] |
| Ionization Enhancement | Moderate enhancement for LC-MS, dependent on the specific nitrophenylhydrazine.[8][9] | Excellent enhancement for positive mode electrospray ionization (ESI) in LC-MS.[3][4] |
| Derivative Stability | Generally stable hydrazone derivatives are formed.[1] | The hydrazone derivatives are stable for several days in solution.[10] |
| Quantitative Performance | ||
| Linearity (R²) | >0.999 for DNPH derivatives.[2] | >0.99 for HBP (a Girard's reagent analog) derivatives.[11] |
| Limit of Detection (LOD) | ppb levels for DNPH derivatives with UV detection.[2] 2.5-7 nM for HBP derivatives with LC-MS/MS.[11] | Picogram-level detection of steroids with LC-MS/MS.[6] |
| Precision (%RSD) | <5% for DNPH derivatives.[2] | ≤ 8.5% for HBP derivatives.[11] |
Experimental Protocols
Derivatization with 4-Bromo-2-nitrophenylhydrazine (General Protocol for Nitrophenylhydrazines)
This protocol is based on established methods for derivatization with nitrophenylhydrazines, such as DNPH, and is expected to be applicable to this compound with minor modifications.
Materials:
-
This compound
-
Acetonitrile, HPLC grade
-
Hydrochloric acid, concentrated
-
Carbonyl-containing sample or standard
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile, acidified with a small amount of hydrochloric acid. The concentration of the derivatizing reagent should be in excess of the expected maximum carbonyl concentration.
-
Derivatization Reaction: Mix the carbonyl-containing sample with the prepared reagent solution in a sealed vial.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[12]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC-UV or LC-MS system.
Derivatization with Girard's Reagent T
This protocol is adapted from published methods for the derivatization of various carbonyls, including steroids and lipid aldehydes.[3][6]
Materials:
-
Girard's Reagent T
-
Methanol or Acetonitrile, LC-MS grade
-
Acetic acid or Formic acid
-
Carbonyl-containing sample or standard
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a stock solution of Girard's Reagent T in methanol or acetonitrile.
-
Derivatization Reaction: In a vial, mix the sample (or standard) with the Girard's Reagent T solution. An acidic catalyst, such as acetic acid or formic acid, is typically added to facilitate the reaction.[3] The molar ratio of Girard's Reagent T to the carbonyl compound should be optimized, with a significant excess of the reagent being common.
-
Incubation: The reaction mixture is typically incubated at an elevated temperature (e.g., 60-85°C) for a period ranging from 10 minutes to 4 hours, depending on the reactivity of the carbonyl compound.[6][10]
-
Sample Preparation for Analysis: After cooling, the reaction mixture may be diluted with a suitable solvent before injection into the LC-MS system.
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound and Girard's Reagent T for the quantitative analysis of carbonyls is primarily dictated by the available analytical instrumentation. For laboratories equipped with HPLC-UV systems, nitrophenylhydrazines offer a robust and well-established method for creating derivatives with strong chromophores, enabling sensitive detection. However, it is important to note the general lack of specific published data for the 4-bromo-2-nitro variant, necessitating reliance on data from related compounds like DNPH.
For researchers with access to LC-MS or LC-MS/MS, Girard's Reagent T presents a superior option for enhancing the ionization efficiency of carbonyl compounds. The introduction of a permanent positive charge leads to excellent sensitivity in mass spectrometric detection, making it highly suitable for the analysis of low-abundance carbonyls in complex biological matrices. The availability of detailed protocols and validation data for Girard's reagent further strengthens its position as a preferred choice for modern bioanalytical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
A Researcher's Guide to the Reactivity of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted phenylhydrazines, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document will delve into the electronic effects of substituents on the phenylhydrazine moiety and provide practical methodologies for assessing their reactivity.
The Influence of Substituents on Reactivity: A Quantitative Perspective
The reactivity of a substituted phenylhydrazine is fundamentally governed by the electronic properties of the substituent on the phenyl ring. Electron-donating groups (EDGs) increase the electron density on the hydrazine nitrogen atoms, enhancing their nucleophilicity and thus increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to lower nucleophilicity and slower reaction rates.[1] This relationship can be quantified using the Hammett equation, which relates the reaction rate constant to the substituent's electronic character.
| Substituent | Position | Electronic Effect | Expected Impact on Reactivity | Observed Relative Rate (Reaction with Oxyhemoglobin)[2] | Hammett Substituent Constant (σ) |
| -OCH₃ | para | Strong Electron-Donating | Increase | Increases rate | -0.27 |
| -CH₃ | para | Electron-Donating | Increase | Increases rate | -0.17 |
| -H | - | Neutral | Baseline | 1.00 | 0.00 |
| -Cl | para | Electron-Withdrawing | Decrease | Increases rate | 0.23 |
| -Cl | meta | Electron-Withdrawing | Decrease | Increases rate | 0.37 |
| -Cl | ortho | Electron-Withdrawing/Steric | Decrease | Decreases rate | - |
| -NO₂ | para | Strong Electron-Withdrawing | Decrease | Not Reported | 0.78 |
| -COOH | para | Electron-Withdrawing | Decrease | Blocks reaction | 0.45 |
| -COOH | ortho | Electron-Withdrawing/Steric | Decrease | Blocks reaction | - |
Note: The data from the reaction with oxyhemoglobin shows some deviations from simple Hammett predictions, particularly for the chloro-substituents in the meta and para positions. This highlights that while general trends are useful, the specific reaction conditions and mechanism can influence the observed reactivity. Steric effects, especially from ortho substituents, can also play a significant role in determining reaction rates.[2]
Key Reactions Involving Substituted Phenylhydrazines
Substituted phenylhydrazines are versatile reagents in organic synthesis. Two prominent name reactions that showcase their reactivity are the Fischer indole synthesis and the Japp-Klingemann reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring. The electronic nature of the substituent on the phenylhydrazine can significantly impact the rate of this rearrangement and the overall yield of the indole product.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[5] The resulting hydrazones are often intermediates for further transformations, such as the Fischer indole synthesis. The reactivity of the aryl diazonium salt, which is derived from a substituted aniline (and thus conceptually related to a substituted phenylhydrazine), is influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocols for Assessing Reactivity
A common and effective method for quantifying the reactivity of substituted phenylhydrazines is to monitor the rate of hydrazone formation with a model carbonyl compound, such as benzaldehyde, using UV-Vis spectroscopy.
Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
Objective: To determine the second-order rate constant for the reaction between a substituted phenylhydrazine and benzaldehyde.
Materials:
-
Substituted phenylhydrazine
-
Benzaldehyde
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Experimental Workflow:
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted phenylhydrazine of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of benzaldehyde of a known concentration (e.g., 1.0 M) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected hydrazone product. This can be determined by running a full spectrum scan of a pre-formed hydrazone solution.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the solvent into a quartz cuvette to serve as a blank.
-
In a separate cuvette, pipette a known volume of the substituted phenylhydrazine stock solution and dilute with the solvent to a final concentration that will be in excess (e.g., 10-fold or greater) compared to the benzaldehyde.
-
Allow the cuvette containing the phenylhydrazine solution to equilibrate to the set temperature in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the benzaldehyde stock solution to the cuvette. The final concentration of the benzaldehyde should be the limiting reagent.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the phenylhydrazine in large excess), the reaction will follow first-order kinetics with respect to benzaldehyde.
-
Plot the natural logarithm of (A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting linear plot will be equal to -kobs, where kobs is the pseudo-first-order rate constant.
-
The second-order rate constant (k2) can be calculated using the equation: k2 = kobs / [Substituted Phenylhydrazine].
-
By systematically performing this experiment with a series of substituted phenylhydrazines, a quantitative comparison of their reactivities can be established. This data can then be used to construct a Hammett plot to further elucidate the electronic effects of the substituents on the reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Characterization of 4-Bromo-2-nitrophenylhydrazones: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural characterization of 4-Bromo-2-nitrophenylhydrazones. While a specific crystal structure for a simple 4-Bromo-2-nitrophenylhydrazone is not publicly available, this guide utilizes data from closely related bromo- and nitro-substituted phenylhydrazone derivatives to provide a detailed and objective comparison. The experimental data presented herein is crucial for understanding the molecular architecture and physicochemical properties of this class of compounds, which is of significant interest in medicinal chemistry and materials science.
At a Glance: X-ray Crystallography vs. Spectroscopic Techniques
The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. However, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary and often more readily obtainable information about the molecule's connectivity, functional groups, and molecular weight.
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D molecular structure, bond lengths & angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C) | Functional groups | Molecular weight, fragmentation pattern |
| Sample State | Single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Data Complexity | High (requires specialized software for refinement) | Moderate to High | Low to Moderate | Moderate |
| Key Advantage | Unambiguous 3D structure | Information on dynamic processes in solution | Rapid identification of functional groups | Precise molecular weight determination |
| Limitation | Requires a suitable single crystal | Can be complex for large molecules, less precise for 3D structure | Indirect structural information | Fragmentation can be complex to interpret |
Comparative Crystallographic Data of Related Hydrazones
The following table summarizes key crystallographic parameters for two compounds structurally related to 4-Bromo-2-nitrophenylhydrazones. This data provides insight into the expected solid-state conformation and packing of the target compounds.
| Parameter | (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone | Acetone (2-nitrophenyl)hydrazone |
| Chemical Formula | C₁₄H₁₁BrN₄O₄ | C₉H₁₁N₃O₂ |
| Molecular Weight | 379.18 g/mol | 193.19 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.7546 (9) | 7.643 (2) |
| b (Å) | 13.4362 (15) | 12.019 (3) |
| c (Å) | 14.1884 (16) | 11.023 (3) |
| α (°) | 91.894 (2) | 90 |
| β (°) | 90.553 (2) | 108.78 (3) |
| γ (°) | 97.128 (2) | 90 |
| Volume (ų) | 1466.0 (3) | 958.3 (4) |
| Z | 4 | 4 |
| Key Interactions | Intramolecular N—H⋯O hydrogen bonds; weak C—H⋯O and π–π stacking interactions. | Weak intramolecular hydrogen-bond interaction. |
Spectroscopic Characterization Data
Spectroscopic techniques provide essential information to complement the crystallographic data. Below are typical data that can be expected for a 4-Bromo-2-nitrophenylhydrazone derivative.
| Technique | Expected Data for a 4-Bromo-2-nitrophenylhydrazone Derivative |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), N-H proton (variable, δ ~10-12 ppm), Aldehyde/Ketone-derived protons. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Imine carbon (C=N) (δ ~140-160 ppm), Aldehyde/Ketone-derived carbons. |
| IR (cm⁻¹) | N-H stretch (~3300), C=N stretch (~1620), Aromatic C=C stretches (~1580, 1470), NO₂ stretches (~1520, 1340), C-Br stretch (~600-500). |
| Mass Spec (m/z) | Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). |
Experimental Protocols
Synthesis of 4-Bromo-2-nitrophenylhydrazones
Hydrazones are typically synthesized via a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).
-
Dissolution: Dissolve 4-bromo-2-nitrophenylhydrazine in a suitable solvent, such as ethanol or methanol.
-
Addition: Add the desired aldehyde or ketone to the solution, often with a catalytic amount of acid (e.g., acetic acid).
-
Reaction: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Isolation: The resulting hydrazone often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified hydrazone in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 4-Bromo-2-nitrophenylhydrazones, culminating in structural elucidation by X-ray crystallography and spectroscopic methods.
Caption: Synthesis and characterization workflow.
References
A Comparative Guide to Aldehyde Derivatization Efficiency for Enhanced Detection
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is crucial due to their roles as key biomarkers, environmental pollutants, and reactive pharmaceutical intermediates. Direct analysis of aldehydes can be challenging due to their volatility and often low concentrations in complex matrices. Derivatization is a common strategy to improve their chromatographic separation and detection sensitivity. This guide provides an objective comparison of the derivatization efficiency of common reagents for various aldehydes, supported by experimental data to aid in method selection and development.
The most frequently employed derivatization reagents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and Dansyl Hydrazine. These reagents react with the carbonyl group of aldehydes to form stable derivatives that are amenable to analysis by techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Quantitative Performance Comparison
The choice of derivatization reagent significantly impacts the sensitivity and reliability of aldehyde analysis. The following table summarizes key quantitative performance parameters for DNPH, PFBHA, and Dansyl Hydrazine based on published data. It is important to note that the limits of detection (LOD) and quantification (LOQ) are dependent on the specific aldehyde, the sample matrix, and the analytical instrumentation used.[3]
| Derivatization Reagent | Analytical Technique | Typical Aldehydes Analyzed | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Formaldehyde, Acetaldehyde, Acetone, Acrolein, Benzaldehyde, and other carbonyls[4][5][6] | Low µg/L to ng/L range[2] | µg/L range. For formaldehyde and acetaldehyde, LOQs of 30 PPM and 60 PPM have been reported in a drug substance.[3] | Robust, simple, widely applicable, stable derivatives with strong UV absorbance.[1][2] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Volatile aldehydes (e.g., Hexanal, Heptanal), Formaldehyde, Acetaldehyde[2][7][8] | Low nM to pM range. For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[2][3] | pg/mL to ng/mL range. For 4-HNE, an LOQ of 75 pg/mL has been achieved.[2] | High sensitivity, forms volatile and thermally stable oxime derivatives suitable for GC-MS.[7][8] |
| Dansyl Hydrazine | HPLC-Fluorescence, LC-MS | Various aldehydes and ketones, including those in biological samples.[9][10][11] | nM range. For malondialdehyde (MDA), an LOQ of 5.63 nM was achieved in urine.[12] | nM range. Quantification range for MDA in urine was 5.63–500 nM.[12] | Forms highly fluorescent derivatives, enabling sensitive detection.[9][10] |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate results. The following are representative experimental protocols for aldehyde derivatization using DNPH, PFBHA, and Dansyl Hydrazine.
DNPH Derivatization for HPLC-UV Analysis
This protocol is based on methods used for the analysis of aldehydes in air and water samples.[5][13]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)
-
Sample containing aldehydes (e.g., air sample collected on a DNPH-coated silica gel cartridge, or an aqueous sample)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC system with a UV detector
Procedure:
-
Sample Collection (for air): Draw a known volume of air through a cartridge containing silica gel coated with acidified DNPH. Aldehydes in the air react with DNPH to form stable hydrazone derivatives on the cartridge.
-
Elution: Elute the DNPH derivatives from the cartridge with a small volume of acetonitrile (e.g., 5 mL).
-
Sample Preparation (for liquid samples): To an aqueous sample, add an equal volume of the DNPH derivatizing solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or at a slightly elevated temperature to ensure complete derivatization.
-
Analysis: Inject an aliquot of the eluted or reacted solution into the HPLC system.
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve using standard solutions of aldehyde-DNPH derivatives of known concentrations.
PFBHA Derivatization for GC-MS Analysis
This protocol is suitable for the analysis of volatile aldehydes in various matrices.[3][7]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Sample containing aldehydes
-
Internal standard solution (e.g., isotope-labeled aldehyde)
-
Hydrochloric acid (HCl) for pH adjustment
-
Extraction solvent (e.g., hexane or toluene)
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of an aqueous sample, add an appropriate amount of the internal standard.
-
Derivatization: Add 100 µL of the PFBHA solution. Adjust the pH to approximately 3 with HCl.
-
Incubation: Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[3]
-
Extraction: After cooling to room temperature, extract the derivatives with an organic solvent like hexane.
-
Analysis: Inject an aliquot of the organic extract into the GC-MS system.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., SLB™-5ms).[7]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatives.
-
Detection: Mass spectrometry in either scan or selected ion monitoring (SIM) mode.
-
-
Quantification: Use a calibration curve prepared with derivatized aldehyde standards.
Dansyl Hydrazine Derivatization for LC-MS Analysis
This protocol is often used for the analysis of aldehydes in biological samples.[12]
Materials:
-
Dansyl Hydrazine solution (e.g., in acetonitrile)
-
Sample containing aldehydes (e.g., urine, plasma)
-
Internal standard (e.g., deuterated aldehyde)
-
Trichloroacetic acid (TCA) for protein precipitation (if necessary)
-
LC-MS system
Procedure:
-
Sample Pretreatment (for biological samples): For samples like plasma or serum, precipitate proteins by adding an equal volume of cold TCA. Centrifuge and collect the supernatant.
-
Derivatization: To the pretreated sample, add the internal standard and the Dansyl Hydrazine solution. The reaction is often carried out at a controlled temperature (e.g., 20°C) for a specific duration (e.g., 30 minutes).[15]
-
Analysis: Inject the derivatized sample into the LC-MS system.
-
LC-MS Conditions:
-
Column: A reversed-phase column (e.g., Phenyl-Hexyl).[12]
-
Mobile Phase: A gradient of acetonitrile/water or methanol/water with a modifier like formic acid.
-
Detection: Mass spectrometry with electrospray ionization (ESI) in positive ion mode.
-
-
Quantification: Quantify using a calibration curve prepared with derivatized standards and the internal standard.
Visualizations
To further clarify the experimental processes and logical comparisons, the following diagrams are provided.
Caption: General experimental workflow for the derivatization and analysis of aldehydes.
Caption: Logical comparison of key features of common aldehyde derivatizing reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. commons.und.edu [commons.und.edu]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chemodex.com [chemodex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 14. iomcworld.com [iomcworld.com]
- 15. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Bromo-2-nitrophenylhydrazones and Their Parent Carbonyls
This guide provides a detailed spectroscopic comparison between 4-bromo-2-nitrophenylhydrazones and their corresponding parent carbonyl compounds. The formation of a hydrazone from an aldehyde or ketone results in significant and predictable changes in their spectroscopic signatures. Understanding these differences is crucial for researchers in chemical synthesis, drug development, and materials science for the accurate characterization of these compounds. This document presents a comparative analysis using UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
The conversion of a carbonyl compound to its 4-bromo-2-nitrophenylhydrazone derivative introduces the highly conjugated 4-bromo-2-nitrophenylhydrazine moiety. This structural modification leads to distinct shifts in absorption maxima in UV-Vis spectroscopy, the appearance and disappearance of characteristic bands in FT-IR spectroscopy, and significant changes in the chemical shifts observed in NMR spectroscopy.
Spectroscopic Data Comparison
Table 1: Spectroscopic Data of Parent Carbonyls
| Compound | Spectroscopic Technique | Key Data |
| Benzaldehyde | UV-Vis (in Cyclohexane) | λmax: 242 nm (π → π), ~280 nm (n → π)[1] |
| FT-IR (liquid film) | ~3073 cm⁻¹ (aromatic C-H stretch), ~2820 & 2720 cm⁻¹ (aldehyde C-H stretch), ~1700-1720 cm⁻¹ (strong, C=O stretch)[2] | |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, -CHO), δ 7.5-8.0 ppm (m, 5H, Ar-H)[3] | |
| ¹³C NMR (CDCl₃) | δ ~192 ppm (C=O), δ 129-137 ppm (aromatic C)[4] | |
| Acetophenone | UV-Vis (in Ethanol) | λmax: 241 nm (π → π), ~280-320 nm (n → π)[5] |
| FT-IR (neat) | ~3000-3100 cm⁻¹ (aromatic C-H stretch), ~2960 & 2870 cm⁻¹ (methyl C-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch)[6] | |
| ¹H NMR (CDCl₃) | δ 7.98-7.96 (m, 2H, Ar-H), 7.59-7.55 (m, 1H, Ar-H), 7.49-7.45 (m, 2H, Ar-H), 2.61 (s, 3H, -CH₃)[7] | |
| ¹³C NMR (CDCl₃) | δ 198.2 (C=O), 137.1, 133.1, 128.6, 128.3 (aromatic C), 26.6 (-CH₃)[7] |
Table 2: Expected and Observed Spectroscopic Data for Hydrazone Derivatives
| Compound | Spectroscopic Technique | Expected/Observed Key Data |
| Benzaldehyde 4-bromo-2-nitrophenylhydrazone | UV-Vis | Expected bathochromic shift of λmax to >350 nm due to extended conjugation. |
| FT-IR | Disappearance of C=O stretch (~1700 cm⁻¹). Appearance of C=N stretch (~1600-1650 cm⁻¹) and N-H stretch (~3200-3400 cm⁻¹). | |
| ¹H NMR | Disappearance of aldehyde proton (~10.0 ppm). Appearance of N-H proton (downfield, >10 ppm) and azomethine proton (-CH=N-, ~8-9 ppm). | |
| ¹³C NMR | Disappearance of carbonyl carbon (~192 ppm). Appearance of azomethine carbon (-CH=N-, ~140-160 ppm). | |
| Acetophenone 4-(p-bromophenyl)hydrazone (Analogue) | FT-IR | 3284 cm⁻¹ (N-H stretch), 1657 cm⁻¹ (C=N stretch) |
| ¹H NMR (DMSO-d₆) | 11.837 (s, 1H, -NH-), 10.620 (s, 1H, Ar-NH), 8.650 (s, 1H, pyrimidine-H), 6.921-8.293 (m, 5H, Ar-H), 2.513 (s, 3H, -CH₃) | |
| ¹³C NMR (DMSO-d₆) | 15.07, 124.67, 126.95-139.47, 148.08, 149.91 |
Note: The data for the acetophenone hydrazone analogue is for a different, though structurally similar, compound and is provided for illustrative purposes.
Experimental Protocols
This general procedure describes the synthesis of a 4-bromo-2-nitrophenylhydrazone from a parent carbonyl compound.
Materials:
-
Parent carbonyl compound (e.g., benzaldehyde or acetophenone)
-
4-Bromo-2-nitrophenylhydrazine
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of the parent carbonyl compound and 4-bromo-2-nitrophenylhydrazine in a minimal amount of warm ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product will typically precipitate out of the solution.
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-bromo-2-nitrophenylhydrazone.
-
Dry the purified crystals and determine the melting point.
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the sample (parent carbonyl or hydrazone) in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For liquid samples (e.g., benzaldehyde), a thin film can be prepared between two potassium bromide (KBr) plates.
-
For solid samples (e.g., acetophenone and the hydrazone derivatives), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, a solid sample can be dissolved in a volatile solvent and a thin film cast onto a salt plate.
-
Obtain the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Visualizations
Caption: General synthesis workflow for 4-bromo-2-nitrophenylhydrazones.
Caption: Logical workflow for the spectroscopic comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Bromo-4'-nitroacetophenone(99-81-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-4'-nitroacetophenone | C8H6BrNO3 | CID 66840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Evaluating the Chromophoric Properties of 4-Bromo-2-nitrophenylhydrazones for UV-Vis Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the chromophoric properties of 4-Bromo-2-nitrophenylhydrazones and their application in UV-Vis spectrophotometric detection. By comparing their performance with the widely used 2,4-dinitrophenylhydrazones, this document aims to equip researchers with the necessary information to make informed decisions when selecting a chromogenic reagent for the analysis of carbonyl compounds.
Introduction
The sensitive and accurate quantification of aldehydes and ketones is crucial in various scientific disciplines, including pharmaceutical analysis, environmental monitoring, and food chemistry. UV-Vis spectrophotometry, a widely accessible and cost-effective technique, often relies on the derivatization of these carbonyl compounds with a chromogenic reagent to enable or enhance their detection in the visible region of the electromagnetic spectrum. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the reagent of choice for this purpose, forming intensely colored hydrazones with aldehydes and ketones. This guide introduces and evaluates a potential alternative: 4-Bromo-2-nitrophenylhydrazine. The introduction of a bromine atom to the phenyl ring may influence the electronic properties of the resulting hydrazones, potentially offering advantages in terms of sensitivity and spectral characteristics.
Principle of Derivatization
The underlying principle for both 4-Bromo-2-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine involves a nucleophilic addition-elimination reaction with the carbonyl group of an aldehyde or a ketone. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration leads to the formation of a stable, colored hydrazone derivative. This reaction converts a non-absorbing or weakly absorbing analyte into a species with a strong chromophore, allowing for its quantification using UV-Vis spectrophotometry.
Performance Comparison: 4-Bromo-2-nitrophenylhydrazones vs. 2,4-Dinitrophenylhydrazones
A direct comparison of the chromophoric properties of the hydrazones derived from 4-Bromo-2-nitrophenylhydrazine and 2,4-dinitrophenylhydrazine is essential for evaluating their suitability for UV-Vis detection. The key performance indicators are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). A higher molar absorptivity indicates a greater sensitivity of the assay.
Table 1: Comparison of UV-Vis Spectral Properties of Hydrazone Derivatives
| Carbonyl Compound | 4-Bromo-2-nitrophenylhydrazone Derivative | 2,4-Dinitrophenylhydrazone Derivative |
| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | |
| Formaldehyde | Data not available | Data not available |
| Acetaldehyde | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Benzaldehyde | Data not available | Data not available |
| Cyclohexanone | Data not available | Data not available |
Note: The data for 2,4-dinitrophenylhydrazone derivatives are approximate values from various literature sources and can vary depending on the solvent and pH. Specific experimental data for 4-Bromo-2-nitrophenylhydrazone derivatives is currently limited in publicly available literature.
Experimental Protocols
The following are generalized experimental protocols for the derivatization of carbonyl compounds with phenylhydrazine reagents for UV-Vis analysis. These should be optimized for specific applications.
Synthesis of 4-Bromo-2-nitrophenylhydrazones
1. Preparation of the Reagent Solution:
-
Dissolve a precisely weighed amount of 4-Bromo-2-nitrophenylhydrazine in a suitable solvent, such as methanol or ethanol.
-
Acidify the solution with a small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to catalyze the reaction. The optimal acid concentration should be determined experimentally.
2. Derivatization Procedure:
-
To a known volume of the sample containing the carbonyl compound, add an excess of the 4-Bromo-2-nitrophenylhydrazine reagent solution.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete derivatization. The reaction time and temperature may need to be optimized for different analytes.
-
After the reaction is complete, dilute the mixture to a known volume with a suitable solvent.
3. UV-Vis Measurement:
-
Record the UV-Vis spectrum of the resulting hydrazone solution against a reagent blank (containing all components except the analyte).
-
Determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the sample at the determined λmax.
4. Quantification:
-
Prepare a series of calibration standards with known concentrations of the target carbonyl compound and follow the same derivatization and measurement procedure.
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.
-
Determine the concentration of the carbonyl compound in the unknown sample by interpolating its absorbance on the calibration curve.
Discussion and Future Outlook
While 2,4-dinitrophenylhydrazine is a well-established and reliable reagent, the exploration of alternatives like 4-Bromo-2-nitrophenylhydrazine is warranted in the pursuit of improved analytical methods. The presence of the bromo group, an electron-withdrawing substituent, on the phenyl ring is expected to influence the electronic transitions within the hydrazone molecule. This could potentially lead to a bathochromic shift (a shift to a longer λmax) and/or a hyperchromic effect (an increase in molar absorptivity). A longer λmax would be advantageous as it would move the measurement further into the visible region, reducing potential interference from other UV-absorbing species in the sample matrix. An increase in molar absorptivity would directly translate to a lower limit of detection and enhanced sensitivity.
However, a significant gap in the current scientific literature exists regarding the specific chromophoric properties of 4-Bromo-2-nitrophenylhydrazones. To fully evaluate the potential of this reagent, further experimental studies are required to determine the λmax and molar absorptivity values for its derivatives with a range of common aldehydes and ketones. Comparative studies under identical experimental conditions with DNPH are also crucial to provide a direct and objective assessment of their relative performance.
Comparative Guide to Carbonyl Detection Reagents: A Focus on 4-Bromo-2-nitrophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-2-nitrophenylhydrazine hydrochloride and other hydrazine-based reagents for the detection and quantification of carbonyl compounds (aldehydes and ketones). Due to the limited publicly available data on the cross-reactivity of this compound, this guide draws comparisons with the well-characterized and structurally similar reagent, 2,4-dinitrophenylhydrazine (DNPH), and other substituted phenylhydrazines.
Performance Comparison of Carbonyl Derivatization Reagents
Hydrazine-based reagents are widely used to derivatize carbonyl compounds, converting them into stable hydrazones that can be easily detected and quantified, often by spectrophotometry or high-performance liquid chromatography (HPLC). The choice of reagent can significantly impact the sensitivity, selectivity, and overall reliability of the assay.
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Other Substituted Phenylhydrazines (e.g., Phenylhydrazine) |
| Principle of Detection | Forms a colored and stable hydrazone derivative with carbonyl compounds. | Forms a characteristic yellow to red crystalline hydrazone precipitate with carbonyls.[1] | React with carbonyls to form phenylhydrazones. |
| Reactivity | Expected to have high reactivity due to the electron-withdrawing nitro and bromo groups, similar to DNPH. | High reactivity with a broad range of aldehydes and ketones. | Reactivity varies with the nature and position of substituents on the phenyl ring. |
| Selectivity | Primarily reacts with aldehydes and ketones. Potential for cross-reactivity with other electrophilic species should be considered. | While highly selective for carbonyls, cross-reactivity with sulfenic acids and nucleic acids has been reported, which can lead to overestimation of carbonyl content. | Selectivity is generally good for carbonyls, but can be influenced by the specific substituents. |
| Sensitivity of Detection | The bromo and nitro substituents likely enhance the chromophoric properties of the resulting hydrazone, potentially leading to high sensitivity in spectrophotometric assays. | The dinitrophenylhydrazone derivatives have strong absorbance in the UV-Vis region, allowing for sensitive detection. | Sensitivity is dependent on the chromophoric or fluorophoric properties of the substituent. |
| Stability of Derivative | The resulting hydrazone is expected to be stable due to the conjugated aromatic system. | Dinitrophenylhydrazones are generally stable crystalline solids, suitable for isolation and characterization. | Stability can vary. |
| Potential Interferences | Similar to DNPH, potential interference from other biological molecules should be assessed for specific applications. | Strong acids, oxidizing agents, and compounds that can react with hydrazines can interfere. | Dependent on the specific derivative and analytical method. |
Experimental Protocols
A generalized experimental protocol for the spectrophotometric determination of carbonyl compounds using a hydrazine-based reagent is provided below. This protocol is based on established methods for DNPH and can be adapted for use with this compound, with the caveat that optimal reaction conditions may need to be determined empirically.
Spectrophotometric Assay for Carbonyl Quantification
Objective: To quantify the total carbonyl content in a sample.
Materials:
-
This compound or 2,4-dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl) or other suitable acid
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Ethyl acetate
-
Guanidine hydrochloride or Sodium Dodecyl Sulfate (SDS) for protein solubilization
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a solution of the hydrazine reagent (e.g., 10 mM DNPH in 2 M HCl).
-
Sample Preparation: Prepare the sample in a suitable buffer. For protein samples, a protein concentration of 1-5 mg/mL is typical.
-
Derivatization:
-
To 500 µL of the sample, add an equal volume of the hydrazine reagent solution.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Precipitation (for protein samples):
-
Add an equal volume of 20% (w/v) TCA to precipitate the proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the pellet with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove unreacted reagent.
-
Repeat the wash step.
-
-
Solubilization:
-
Resuspend the pellet in a solution of 6 M guanidine hydrochloride or a suitable buffer containing SDS.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific hydrazone derivative (typically around 370 nm for DNPH).
-
-
Quantification:
-
Calculate the carbonyl concentration using the molar extinction coefficient of the hydrazone.
-
Visualizations
Reaction of 4-Bromo-2-nitrophenylhydrazine with a Carbonyl Compound
Caption: Reaction of a carbonyl compound with 4-Bromo-2-nitrophenylhydrazine to form a stable hydrazone.
Experimental Workflow for Carbonyl Detection
Caption: General workflow for the detection and quantification of carbonyl compounds.
Factors Influencing Reagent Selection
Caption: Key factors to consider when selecting a derivatization reagent for carbonyl analysis.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2-nitrophenylhydrazine hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the solid material or its solutions should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste, with specific procedures adapted from guidelines for hydrazine compounds.
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "Hazardous Waste: this compound".
-
Include appropriate hazard warnings. Based on GHS classifications, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]
-
This storage area should be away from incompatible materials, particularly strong oxidizing agents and bases.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
-
-
Spill Cleanup:
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
Personal protective equipment for handling 4-Bromo-2-nitrophenylhydrazine hydrochloride
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2-nitrophenylhydrazine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| Protection Type | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. | A long-sleeved laboratory coat is required. Wear appropriate protective clothing to prevent any possibility of skin contact.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection. If a respirator is required, it must be NIOSH/MSHA approved.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, particularly weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.[2]
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble and inspect all required PPE as detailed in the table above.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
Handle the substance in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid the formation and inhalation of dust, mists, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
Post-Handling:
-
Wash hands thoroughly after handling.
-
Decontaminate all work surfaces and equipment.
-
Properly store or dispose of the chemical and any contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of this compound and its containers is critical to avoid environmental contamination.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
-
Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
